tert-Butyl Phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZHPWMVEVZEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187802 | |
| Record name | t-Butyl carbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3422-01-3 | |
| Record name | t-Butyl carbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butyl carbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl phenylcarbamate, a key intermediate in organic synthesis, particularly in the protection of amine functionalities. This document details experimental protocols, presents key analytical data in a structured format, and includes graphical representations of the synthesis and characterization workflows.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and effective approach involves the reaction of aniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild conditions and generally affords the product in high yield.
Experimental Protocol: Synthesis
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a white solid.[1]
A visual representation of the synthesis workflow is provided below.
Caption: Synthesis Workflow of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 193.24 g/mol | [2][4] |
| Melting Point | 132-133 °C | [1] |
| Appearance | White solid | [1] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.36-7.26 | m | 4H | Ar-H |
| 7.05-7.03 | m | 1H | Ar-H |
| 6.46 | bs | 1H | N-H |
| 1.52 | s | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) | Assignment |
| 152.73 | C=O |
| 138.30 | Ar-C |
| 128.97 | Ar-CH |
| 123.01 | Ar-CH |
| 118.49 | Ar-CH |
| 80.49 | -C(CH₃)₃ |
| 28.33 | -C(CH₃)₃ |
Reference for NMR Data: [1]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong, sharp | C=O stretch (carbamate) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch |
Experimental Protocols: Characterization
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency domain spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against a background spectrum to generate the final transmittance or absorbance spectrum.
The logical relationship of the characterization methods is depicted in the following diagram.
Caption: Characterization Workflow for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl Phenylcarbamate, a key intermediate in organic synthesis and drug development. This document details experimental protocols for its synthesis, purification, and the determination of its fundamental characteristics. All quantitative data is presented in easily digestible tables, and key processes are visualized using logical diagrams.
Core Physicochemical Properties
This compound, also known as N-Boc-aniline, is a white to pale brown solid organic compound.[1] Its molecular structure consists of a phenyl group attached to a carbamate functional group, which is further substituted with a tert-butyl group. This structure imparts specific solubility and reactivity characteristics that are crucial for its applications.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Melting Point | 133-137 °C (lit.) | [1] |
| Boiling Point | 235.3 ± 9.0 °C (Predicted) | [1] |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to pale brown solid | [1] |
| Calculated Property | Value | Reference |
| pKa | 13.86 ± 0.70 (Predicted) | [1] |
| LogP | 3.0336 | [2] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
| Solubility | Observation | Reference |
| DMSO | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established organic chemistry techniques.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from aniline and di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous THF.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Hexane or a mixture of hexane and ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., hot hexane or a hot mixture of hexane and ethyl acetate) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For complete crystallization, the flask can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Determination of Melting Point
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will typically show a singlet for the nine equivalent protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a multiplet in the region of 7.0-7.5 ppm, and the N-H proton will be a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks include the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group around 28 ppm, and the aromatic carbons in the 118-140 ppm region. The carbonyl carbon of the carbamate will appear around 153 ppm.
-
IR (Infrared) Spectroscopy: Key absorption bands include a strong C=O stretching vibration for the carbamate group around 1700-1730 cm⁻¹, an N-H stretching vibration around 3300-3400 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern may include a significant peak at m/z = 137 corresponding to the loss of the tert-butyl group, and a peak at m/z = 93 corresponding to the aniline fragment.
Visualizations
Use as a Protecting Group
This compound is widely used as a protecting group for the amine functionality in organic synthesis. The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be easily removed under acidic conditions. The following diagram illustrates the protection of an amine and the subsequent deprotection.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthesis and purification of this compound.
References
The Dual Functionality of tert-Butyl Phenylcarbamate: A Technical Guide to its Mechanistic Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl phenylcarbamate and its structural motif, the N-Boc (tert-butoxycarbonyl) protected aniline, represent a cornerstone in modern organic synthesis. This technical guide provides an in-depth exploration of the core mechanisms governing its utility, focusing on its dual role as a robust amine protecting group and a powerful directing group in regioselective aromatic functionalization. We will dissect the fundamental pathways of its installation and cleavage, and detail its action in directed ortho-metalation (DoM), a critical strategy for the construction of complex polysubstituted aromatics. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key transformations, and employs visualizations to elucidate complex reaction pathways, offering a comprehensive resource for professionals in chemical and pharmaceutical development.
The N-Boc Group: A Sentinel for Amine Functionality
The tert-butoxycarbonyl (Boc) group is arguably the most prevalent protecting group for amines in contemporary organic chemistry, valued for its stability across a wide array of reaction conditions and its facile removal under specific acidic protocols.[1][2] this compound serves as a reagent for the introduction of this crucial protecting group, particularly for the protection of polyamines.[3]
Mechanism of N-Boc Protection
The protection of an amine with a Boc group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) or tert-butyl phenyl carbonate.[4][5] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a leaving group. In the case of (Boc)₂O, the leaving tert-butyl carbonate anion readily decomposes into the volatile and thermodynamically stable byproducts carbon dioxide and tert-butanol, providing a strong driving force for the reaction.[4][5] When using tert-butyl phenyl carbonate, phenol is the leaving group.
Quantitative Data for N-Boc Protection
The efficiency of N-Boc protection is consistently high across a range of substrates. The following table summarizes representative yields.
| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1,2-Ethanediamine | tert-Butyl phenyl carbonate | None | EtOH | 18 | 89 | [3] |
| 2-Nitroaniline | (Boc)₂O | Triethylamine | - | - | "Good" | [6] |
| Aniline | (Boc)₂O | Amberlyst-15 | Ethyl Acetate | < 0.02 | ~95 | [4] |
| Benzylamine | (Boc)₂O | Triethylamine | DCM | 2 | ~96 | [4] |
| Spermidine | tert-Butyl phenyl carbonate | None | DMF | - | 78 |
Table 1. Summary of quantitative data for N-Boc protection reactions.
Experimental Protocol: Mono-Boc Protection of 1,2-Ethanediamine[4]
-
Reaction Setup: To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (max oil bath temperature of 80°C) overnight (18 hours).
-
Work-up: Cool the resulting yellow solution to room temperature. Reduce the volume to approximately 150 mL via rotary evaporation.
-
Extraction: Transfer the solution to a separatory funnel and wash with petroleum ether (3 x 150 mL) to remove phenol. The ethanol phase will contain the product.
-
Isolation: Concentrate the ethanol layer under reduced pressure to yield (2-aminoethyl)carbamic acid tert-butyl ester as a colorless oil.
Cleavage of the N-Boc Group: Controlled Deprotection
The utility of the Boc group is critically dependent on its selective removal. This is most commonly achieved under acidic conditions, though base-mediated methods offer an alternative pathway.
Acid-Catalyzed Deprotection Mechanism
Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the carbamate.[7] This facilitates the elimination of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to furnish the free amine and carbon dioxide.[1][7]
A potential complication is the reaction of the electrophilic tert-butyl cation with other nucleophilic sites in the molecule.[1][8] This can be suppressed by the addition of "scavengers" like anisole or triethylsilane.[8]
Base-Mediated Deprotection Mechanism
Certain bases, notably tetra-n-butylammonium fluoride (TBAF), can cleave phenylcarbamates.[9][10] This mechanism is distinct from the acid-catalyzed pathway and is proposed to proceed via an E1cb-type elimination.[9] The base deprotonates the carbamate nitrogen, forming an anionic intermediate. This intermediate expels the phenoxide leaving group to generate a highly reactive isocyanate. Subsequent hydrolysis of the isocyanate by residual water yields the unstable carbamic acid, which then decarboxylates.[11][12]
Deprotection Conditions
| Substrate | Reagent(s) | Solvent | Conditions | Outcome | Reference |
| N-Boc-amines | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 1-2 h | Free amine (TFA salt) | [1][7][8] |
| N-Boc-amines | HCl | Methanol / Dioxane | Room Temp | Free amine (HCl salt) | [1] |
| N-Boc-amines | Oxalyl Chloride (3 eq) | Methanol | Room Temp, <10 min | Free amine, Good to excellent yields | [13] |
| Phenyl tert-butylcarbamate | TBAF | THF | Reflux | tert-Butylamine | [9][12] |
Table 2. Summary of common N-Boc deprotection protocols.
Directed ortho-Metalation (DoM): A Powerful Tool for Aromatic Functionalization
Beyond its role in protection, the carbamate functional group is a powerful Directed Metalation Group (DMG).[14][15] O-aryl carbamates, in particular, are among the strongest DMGs known, capable of directing strong organolithium bases to deprotonate an aromatic ring exclusively at the ortho position.[16][17][18]
Mechanism of Directed ortho-Metalation
The DoM process relies on the coordination of an organolithium base (e.g., n-BuLi, s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to the heteroatom-containing DMG.[16][18] In the case of an O-aryl carbamate, the lithium cation coordinates to the carbonyl oxygen. This pre-complexation brings the organolithium base into close proximity to the ortho-protons and increases their kinetic acidity, facilitating regioselective deprotonation to form an ortho-lithiated species.[14][16] This stable intermediate can then be quenched with a wide variety of electrophiles to yield a 1,2-disubstituted aromatic product.[15][18]
Quantitative Data for DoM Reactions
The carbamate-directed DoM reaction is a high-yielding transformation compatible with a broad range of electrophiles.
| Substrate | Base | Electrophile (E⁺) | Product (ortho-E) | Yield (%) | Reference |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | I₂ | Iodo | 95 | [16] (Review) |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | Me₃SiCl | Trimethylsilyl | 96 | [16] (Review) |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | DMF | Formyl (-CHO) | 88 | [16] (Review) |
| tert-Butyl [2-(4-MeOPh)ethyl]carbamate | n-BuLi (3 eq) | DMF | Formyl (-CHO) | 85 | [19] |
| tert-Butyl [2-(4-MeOPh)ethyl]carbamate | n-BuLi (3 eq) | Ph₂CO | Diphenyl(hydroxy)methyl | 89 | [19] |
Table 3. Summary of yields for O-carbamate directed ortho-metalation reactions.
Experimental Protocol: Directed ortho-Metalation of tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate[20]
-
Reaction Setup: To a solution of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (Argon), cool the solution to -20 °C.
-
Lithiation: Add n-butyllithium (3.0 eq) dropwise, maintaining the temperature at -20 °C. After addition, allow the mixture to warm to 0 °C and stir for 3 hours.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C. Add a solution of the electrophile (e.g., benzophenone, 1.2 eq) in anhydrous THF dropwise.
-
Reaction Completion: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Cross-Coupling Reactions
The N-Boc protected aniline motif is also a valuable substrate in transition metal-catalyzed cross-coupling reactions. For instance, tert-butyl bis(4-bromophenyl)carbamate has been successfully employed in Suzuki cross-coupling reactions to synthesize complex triarylamine derivatives, which are of interest for materials science applications.[20] The Boc group serves to protect the amine during the coupling and can be readily removed in a subsequent step.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 50 | 79 | [20] |
| Various Aryl Halides | tert-Butyl carbamate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | - | "Good" | [21] (Review) |
Table 4. Examples of cross-coupling reactions involving Boc-protected anilines.
Conclusion
This compound and the N-Boc aniline unit it represents are remarkably versatile tools in organic synthesis. The core mechanisms of action are well-understood, enabling chemists to leverage this functionality in two primary ways. As a protecting group, it offers robust shielding of amine nucleophilicity with reliable protocols for its removal. As a directing group, the O-carbamate variant provides one of the most powerful and regioselective methods for the ortho-functionalization of aromatic rings. The combination of these reliable protection/deprotection schemes with powerful C-H activation strategies like DoM ensures that the tert-butyl carbamate motif will remain a central component in the synthesis of complex molecules for research, drug development, and materials science.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Phenyl tert-butylcarbamate | Benchchem [benchchem.com]
- 10. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. grokipedia.com [grokipedia.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
The Sentinel of Synthesis: An In-depth Technical Guide to the Discovery and History of tert-Butyl Phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry, particularly in the intricate art of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, offering a robust yet readily cleavable shield for amine functionalities. This technical guide delves into the discovery, history, and core chemical principles of a key exemplar of this class: tert-Butyl Phenylcarbamate. Also known by synonyms such as N-Boc-aniline and tert-Butyl N-phenylcarbamate, this compound serves as a fundamental building block and a quintessential example of the Boc protecting group's utility. This document will provide a comprehensive overview of its historical context, detailed synthetic protocols, tabulated physicochemical data, and visual representations of its chemical logic, tailored for the discerning chemist in research and development.
Historical Context and Discovery
The advent of the tert-butoxycarbonyl (Boc) protecting group in 1957 marked a pivotal moment in synthetic organic chemistry, particularly in the field of peptide synthesis. The development of the Boc group was driven by the need for an amine protecting group that was stable to a wide range of reaction conditions but could be removed under mild acidic conditions, offering an orthogonal strategy to the then-prevalent benzyl-based protecting groups. While the exact first synthesis of this compound is not prominently documented in a singular discovery paper, its conceptualization is intrinsically linked to the pioneering work on Boc-protected amino acids. The fundamental reaction for its formation, the addition of an alcohol to an isocyanate, has been a cornerstone of organic chemistry for over a century. The specific application of this reaction to phenyl isocyanate and tert-butanol, or the reaction of aniline with a Boc-donating reagent, logically followed the establishment of the Boc group's utility.
The significance of this compound and its analogs lies in their ability to temporarily mask the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other sites of a molecule. This has proven invaluable in the multi-step synthesis of complex target molecules, where precise control over reactivity is essential for achieving high yields and purity.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 3422-01-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][3] |
| Melting Point | 133-137 °C | [1] |
| Density | 1.082 g/cm³ (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [4] |
| logP (octanol-water partition coefficient) | 3.0336 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Experimental Protocols
The synthesis of this compound can be achieved through several reliable methods. Below are detailed protocols for two common approaches.
Protocol 1: Synthesis from Aniline and Di-tert-butyl dicarbonate
This is a widely used and efficient method for the N-Boc protection of aniline.
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the same solvent.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirring aniline solution over a period of 15-20 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of aniline.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
Protocol 2: Synthesis from Phenyl Isocyanate and tert-Butanol
This classical approach directly forms the carbamate linkage.
Materials:
-
Phenyl isocyanate
-
tert-Butanol
-
A suitable catalyst (e.g., a tertiary amine like triethylamine or a tin catalyst, used in catalytic amounts)
-
Anhydrous solvent such as toluene or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous solvent and tert-butanol (1.0 equivalent).
-
Add the catalyst (if used, typically 0.1-1 mol%).
-
Slowly add phenyl isocyanate (1.0 equivalent) to the stirring solution. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the progress by TLC or infrared spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a catalyst was used, it may be removed by an appropriate workup procedure (e.g., washing with dilute acid or base).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford pure this compound.
Visualizing the Chemistry: Synthesis and Deprotection
To further elucidate the chemical logic behind the use of this compound, the following diagrams illustrate a typical synthesis workflow and the mechanism of its deprotection.
Caption: General workflow for the synthesis of this compound from aniline and Boc₂O.
Caption: Mechanism of acid-catalyzed deprotection of the Boc group from this compound.[2]
Conclusion
This compound, as a simple yet elegant molecule, encapsulates the power and utility of the tert-butoxycarbonyl protecting group. Its history is intertwined with the revolution in peptide synthesis and the broader advancement of complex organic synthesis. The straightforward and high-yielding synthetic protocols, coupled with the predictable and clean deprotection, have solidified its place in the chemist's toolbox. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals, offering a blend of historical context, practical experimental details, and clear visual aids to facilitate a deeper understanding and application of this important chemical entity.
References
Spectroscopic Analysis of tert-Butyl Phenylcarbamate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl Phenylcarbamate, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized in the tables below. This information is crucial for confirming the structure and purity of the compound.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36-7.26 | Multiplet | 4H | Aromatic protons (C₆H₅) |
| 7.05-7.03 | Multiplet | 1H | Aromatic proton (C₆H₅) |
| 6.46 | Broad Singlet | 1H | N-H proton |
| 1.52 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
Solvent: CDCl₃, Reference: TMS[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.73 | C=O (Carbamate) |
| 138.30 | Quaternary aromatic carbon |
| 123.97 | Aromatic CH |
| 123.01 | Aromatic CH |
| 118.49 | Aromatic CH |
| 80.49 | Quaternary carbon of tert-butyl group |
| 28.33 | Methyl carbons of tert-butyl group |
Solvent: CDCl₃[2]
1.2. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[3] It is particularly useful for identifying functional groups.[4]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H Stretch | Secondary Amine (in carbamate) |
| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| ~2980-2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1700-1730 | C=O Stretch | Carbonyl (Carbamate) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Ester-like C-O |
| ~750, ~690 | C-H Bend | Monosubstituted Benzene |
1.3. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[5] It provides information about the molecular weight and fragmentation pattern of a compound.[6]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 193 | [M]⁺ (Molecular Ion) |
| 137 | [M - C₄H₈]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Molecular Formula: C₁₁H₁₅NO₂[7] Molecular Weight: 193.24 g/mol [7]
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
2.1. NMR Spectroscopy Protocol
A standard protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[8]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[9]
-
Sample Loading: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[8]
-
Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the spectrum according to the instrument's standard operating procedures. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]
2.2. IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of solid this compound (approximately 50 mg) in a few drops of a volatile solvent, such as methylene chloride.[10]
-
Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[10] A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.[11]
2.3. Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, this is often done by heating it on a direct insertion probe until it vaporizes into the ion source.[6]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a radical cation (the molecular ion).[6]
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species.[6]
-
Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[6]
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[6]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. rsc.org [rsc.org]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. webassign.net [webassign.net]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. benchchem.com [benchchem.com]
The Multifaceted Biological Potential of tert-Butyl Phenylcarbamate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl phenylcarbamate scaffold has emerged as a versatile and promising platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory, anticancer, and neuroprotective properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Anti-inflammatory Activity: Targeting the COX-2 Pathway
A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has demonstrated significant in vivo anti-inflammatory effects. The anti-inflammatory potential of these compounds was evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted assay for acute inflammation.
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory activity of the synthesized this compound derivatives was quantified as the percentage inhibition of paw edema in rats at various time points after carrageenan administration. The results for a selection of these compounds are summarized in the table below.
| Compound ID | Substitution Pattern | Time (h) | % Inhibition of Paw Edema[1][2][3] |
| 4a | 4-Fluoro | 9 | 54.130 |
| 4b | 4-Methyl | 9 | 42.130 |
| 4c | 4-Methoxy | 9 | 40.231 |
| 4d | 4-Chloro | 9 | 45.869 |
| 4e | 3,5-Dinitro | 9 | 39.021 |
| 4i | 4-(1H-indol-2-yl)butanamido | 9 | 54.239 |
| Indomethacin | Standard Drug | 9 | 55.652 |
In silico docking studies suggest that these compounds exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.[1][2][3]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
The following protocol outlines the methodology used to assess the in vivo anti-inflammatory activity of the this compound derivatives.
Animals: Male Wistar rats (180-200 g) are used.
Procedure:
-
Animals are divided into groups, including a control group, a standard drug group (Indomethacin), and test groups for each derivative.
-
The test compounds and the standard drug are administered intraperitoneally.
-
After a specified pre-treatment time (e.g., 1 hour), acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time intervals (e.g., 3, 6, 9, and 12 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: COX-2 in Inflammation
The anti-inflammatory action of the this compound derivatives is proposed to be mediated through the inhibition of the COX-2 enzyme. The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade.
Caption: COX-2 signaling pathway in inflammation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Certain this compound derivatives have shown promising cytotoxic activity against cancer cell lines, suggesting their potential as novel anticancer agents. Their mechanism of action is thought to involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The in vitro anticancer activity of a specific derivative, tert-butyl N-[4-(2-aminopyrimidin-4-yl)phenyl]carbamate, was evaluated against the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, was determined.
| Compound | Cell Line | IC50 (µM) |
| tert-butyl N-[4-(2-aminopyrimidin-4-yl)phenyl]carbamate | HeLa | 15.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound derivative) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[4][5]
Signaling Pathways in Cancer
The anticancer effects of this compound derivatives may be mediated through the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Bcl-2 family of proteins, which are key regulators of apoptosis.
Caption: PI3K/Akt signaling pathway in cancer.
Caption: Bcl-2 family in apoptosis regulation.
Neuroprotective Activity: A Multi-Target Approach
A notable this compound derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as M4), has been identified as a promising multi-target agent for neurodegenerative diseases like Alzheimer's.[6] This compound exhibits inhibitory activity against both β-secretase (BACE1) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[6]
Quantitative Data: Multi-Target Neuroprotective Activity
The inhibitory activities of compound M4 against β-secretase and acetylcholinesterase are presented below.
| Compound | Target Enzyme | IC50 | Ki |
| M4 | β-secretase (BACE1) | 15.4 nM | - |
| M4 | Acetylcholinesterase (AChE) | - | 0.17 µM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used, simple, and rapid colorimetric assay to determine cholinesterase activity.[7][8][9][10][11]
Principle:
The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound (M4) at various concentrations.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 or Ki value.
Signaling Pathway: Acetylcholinesterase Inhibition and Neuroprotection
The neuroprotective effects of AChE inhibitors extend beyond simply increasing acetylcholine levels. By inhibiting AChE, these compounds can modulate downstream signaling pathways that are crucial for neuronal survival and function.
Caption: AChE inhibition and neuroprotection pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and characterization of biologically active this compound derivatives follow a logical and systematic workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo biological assays.
Caption: General experimental workflow.
This technical guide highlights the significant therapeutic potential of this compound derivatives. The modular nature of their synthesis allows for the fine-tuning of their biological activities, making them a highly attractive scaffold for the development of novel therapeutics for a range of diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of acetylcholinesterase [bio-protocol.org]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Boc Protection of Primary Amines using tert-Butyl Phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation, tert-butyl phenylcarbamate offers a valuable alternative, especially in applications requiring selective mono-protection of diamines without the need for a large excess of the amine substrate.[1] This document provides detailed application notes and experimental protocols for the Boc protection of primary amines using this compound.
Reaction Mechanism
The Boc protection of a primary amine using this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of phenol as a leaving group and the formation of the N-Boc protected amine.
Caption: Reaction mechanism for Boc protection using this compound.
Experimental Workflow
The general workflow for the Boc protection of a primary amine with this compound involves dissolving the amine and the carbamate in a suitable solvent, followed by heating to drive the reaction to completion. The work-up procedure is designed to remove the phenol byproduct and any unreacted starting materials, yielding the purified Boc-protected amine.
Caption: General experimental workflow for Boc protection.
Data Presentation
The following tables summarize the reaction conditions and yields for the Boc protection of various primary amines using this compound, based on published literature.[1][2]
Table 1: Mono-Boc Protection of Symmetrical α,ω-Alkanediamines [1]
| Diamine | Product | Solvent | Temperature | Time (h) | Yield (%) |
| 1,2-Ethanediamine | N-Boc-1,2-ethanediamine | Ethanol | Reflux | 18 | 51 |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | Ethanol | Reflux | 18 | 75 |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | Ethanol | Reflux | 18 | 72 |
Table 2: Chemoselective Boc Protection of Polyamines with Primary and Secondary Amino Groups [1]
| Polyamine | Product | Solvent | Temperature | Time | Yield (%) |
| Diethylenetriamine | N¹,N³-di-Boc-diethylenetriamine | CH₂Cl₂ | Room Temp. | Overnight | 61 |
| Dipropylenetriamine | N¹,N⁴-di-Boc-dipropylenetriamine | DMF | Room Temp. | Overnight | 73 |
| Spermidine | N¹,N⁸-di-Boc-spermidine | DMF | Room Temp. | Overnight | 78 |
| Spermine | N¹,N¹²-di-Boc-spermine | DMF | Room Temp. | Overnight | 86 |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Symmetrical Diamine[2]
This protocol is adapted from a procedure for the large-scale synthesis of N-Boc-ethylenediamine.[2]
Materials:
-
Symmetrical diamine (e.g., 1,2-ethanediamine) (1.0 equiv)
-
This compound (1.0 equiv)
-
Absolute Ethanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the diamine (1.0 equiv) in absolute ethanol, add this compound (1.0 equiv).
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 1 M hydrochloric acid and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove phenol and any unreacted this compound.
-
Adjust the pH of the aqueous phase to >12 by the addition of 2 M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the mono-Boc-protected diamine.
Protocol 2: Chemoselective Boc Protection of Primary Amines in Polyamines[1]
This protocol is suitable for the selective protection of primary amines in the presence of secondary amines.
Materials:
-
Polyamine (containing primary and secondary amines) (1.0 equiv)
-
This compound (1.1 equiv per primary amino group)
-
Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)
-
Phosphate buffer (pH 7)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the polyamine (1.0 equiv) in either dichloromethane or DMF.
-
Add this compound (1.1 equiv for each primary amino group to be protected).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a phosphate buffer (pH 7).
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected polyamine. Further purification by column chromatography may be necessary.
Concluding Remarks
The use of this compound for the Boc protection of primary amines presents a valuable and efficient method, particularly for the selective mono-protection of diamines and the chemoselective protection of primary amines in polyamines.[1] The protocols provided herein offer robust procedures that can be adapted for a variety of substrates. By following these guidelines, researchers can reliably protect primary amines, facilitating subsequent synthetic transformations in their drug discovery and development efforts.
References
Application Notes and Protocols for the Use of tert-Butyl Carbazate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences. The strategic use of protecting groups and specialized linkers is fundamental to the success of SPPS. While a direct, routine application for tert-Butyl Phenylcarbamate in mainstream solid-phase peptide synthesis is not prominently documented in scientific literature, a closely related carbamate, tert-Butyl carbazate , serves as a critical reagent. These application notes will, therefore, focus on the established and valuable role of tert-Butyl carbazate in SPPS.
Tert-butyl carbazate is primarily employed for the synthesis of C-terminal peptide hydrazides.[1] These hydrazides are versatile intermediates, crucial for the production of cyclic peptides, peptide thioesters for native chemical ligation, and for the conjugation of peptides to other molecules.[1] The tert-butoxycarbonyl (Boc) group on the carbazate provides a robust protecting group that is orthogonal to the widely used Fmoc/tBu strategy, allowing for selective deprotection and chain elongation.[1]
Principle of Application
The core application of tert-butyl carbazate in SPPS involves its initial attachment to a solid support, typically an acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin.[1] This is followed by the standard iterative process of peptide chain elongation using the Fmoc/tBu strategy. The Boc group on the carbazate protects the terminal hydrazine nitrogen throughout the synthesis. Upon completion of the desired peptide sequence, the final cleavage from the resin yields a peptide with a C-terminal hydrazide functionality.
Data Presentation
Table 1: Key Reagents and Their Functions in Peptide Hydrazide Synthesis
| Reagent/Component | Chemical Name | Role in Synthesis |
| Solid Support | 2-Chlorotrityl chloride (2-CTC) Resin | Acid-labile resin for immobilization of tert-butyl carbazate. |
| Linker Precursor | tert-Butyl carbazate | Introduces the protected hydrazide functionality at the C-terminus. |
| Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Temporary protecting group for the α-amino group of amino acids. |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Protects the terminal nitrogen of the carbazate linker. |
| Deprotection Agent | 20% Piperidine in DMF | Removes the Fmoc protecting group in each cycle. |
| Coupling Reagents | HBTU/HATU, DIPEA/DIEA | Activate the carboxylic acid of the incoming amino acid for amide bond formation. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based | Cleaves the peptide from the resin and removes side-chain protecting groups. |
Table 2: Typical Yields and Purity
| Peptide Length | Typical Crude Purity (RP-HPLC) | Typical Isolated Yield |
| 5-10 amino acids | > 85% | 60-80% |
| 11-20 amino acids | 70-85% | 40-60% |
| > 20 amino acids | 50-70% | 20-40% |
Note: Yields and purity are highly sequence-dependent and can be influenced by factors such as amino acid composition and the presence of "difficult" sequences.
Experimental Protocols
Protocol 1: Loading of tert-Butyl Carbazate onto 2-Chlorotrityl Chloride (2-CTC) Resin
Objective: To immobilize tert-butyl carbazate onto the solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
tert-Butyl carbazate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve tert-butyl carbazate (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin and agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL/g of resin) and continue to agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Fmoc-SPPS for Peptide Chain Elongation
Objective: To assemble the desired peptide sequence on the carbazate-loaded resin.
Materials:
-
Carbazate-loaded resin
-
Fmoc-protected amino acids
-
HBTU (or other suitable coupling reagent)
-
DIPEA
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the dried carbazate-loaded resin in DMF (10 mL/g) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain, then add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a suitable coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. Once complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Return to step 2 to continue elongating the peptide chain until the desired sequence is assembled.
Protocol 3: Cleavage of the Peptide Hydrazide from the Resin
Objective: To cleave the final peptide hydrazide from the solid support and remove side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) - composition depends on the peptide sequence)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Reaction: Prepare a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL/g of resin) in the reaction vessel. Agitate the mixture gently at room temperature for 2-4 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean flask. Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.
-
Precipitation: Add the combined filtrate to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess). This will precipitate the peptide hydrazide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the final peptide hydrazide product under vacuum. The crude peptide should then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the synthesis of peptide hydrazides using tert-butyl carbazate.
Caption: Key stages in solid-phase synthesis of peptide hydrazides.
References
tert-Butyl Phenylcarbamate: A Chemoselective Reagent for Boc Protection of Amines
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its ability to effectively mask the nucleophilicity of amines, its stability under a wide range of reaction conditions, and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for introducing the Boc protecting group, tert-butyl phenylcarbamate offers a valuable alternative, especially in scenarios requiring enhanced chemoselectivity. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent for the Boc protection of amines.
This compound serves as an effective intermediate in organic synthesis for the preparation of pharmaceuticals and agrochemicals by providing a stable Boc moiety for the protection of amines, allowing for selective reactions at other sites of a molecule.[1] One of the primary advantages of using this compound is its heightened chemoselectivity for primary amines over secondary amines, a feature that is particularly useful in the synthesis of complex polyamines.
Reaction Mechanism and Chemoselectivity
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the phenoxide ion acting as a leaving group, to yield the N-Boc protected amine and phenol as a byproduct.
A key feature of this compound is its demonstrated chemoselectivity for primary amines, especially in molecules containing both primary and secondary amino groups, such as polyamines.[2] This selectivity is attributed to the lower steric hindrance and higher nucleophilicity of primary amines compared to secondary amines.
Comparison with Di-tert-butyl Dicarbonate (Boc Anhydride)
While both this compound and Boc anhydride are effective reagents for Boc protection, they possess distinct characteristics that make them suitable for different applications.
| Feature | This compound | Di-tert-butyl Dicarbonate (Boc Anhydride) |
| Reactivity | Generally less reactive, leading to higher chemoselectivity.[2] | Highly reactive, can lead to over-reaction or reaction with less nucleophilic amines. |
| Chemoselectivity | High selectivity for primary amines over secondary amines.[2] | Lower selectivity, often requires careful control of stoichiometry and reaction conditions to achieve mono-protection of polyamines. |
| Byproducts | Phenol | tert-Butanol and Carbon Dioxide |
| Work-up | Typically requires an aqueous work-up to remove the phenol byproduct.[2] | Work-up is often simpler as the byproducts are volatile or easily removed. |
| Applications | Selective protection of primary amines in polyamines and other molecules with multiple amine functionalities.[2] | General purpose Boc protection of a wide range of primary and secondary amines. |
Experimental Protocols
The following protocols are based on established literature procedures and provide a general guideline for the use of this compound in the Boc protection of amines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Chemoselective Boc Protection of Polyamines
This protocol is adapted from the work of Pittelkow, M., et al. and is particularly effective for the selective protection of primary amines in the presence of secondary amines.[2]
Materials:
-
Polyamine substrate
-
This compound (1.1 equivalents per primary amino group)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the polyamine substrate in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.1 equivalents per primary amino group) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer sequentially with deionized water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the N-Boc protected polyamine. Further purification can be performed by column chromatography if necessary.
Quantitative Data for Protocol 1:
The following table summarizes the results obtained for the chemoselective Boc protection of various polyamines using this compound.[2]
| Polyamine Substrate | Solvent | Yield (%) |
| Diethylenetriamine | CH₂Cl₂ | High |
| Spermidine | CH₂Cl₂ | High |
| Spermine | CH₂Cl₂ | High |
| Dipropylenetriamine | DMF | 73 |
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Boc Protection Mechanism
Caption: Mechanism of Boc protection using this compound.
General Experimental Workflow
Caption: General workflow for Boc protection using this compound.
Conclusion
This compound is a valuable reagent for the introduction of the Boc protecting group, offering distinct advantages in terms of chemoselectivity, particularly for the mono-protection of primary amines in polyamine systems. While Boc anhydride remains the more common choice for general applications, the selectivity of this compound makes it an important tool for synthetic chemists tackling complex targets. The protocols and data presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors.
References
Application Notes and Protocols: Tert-Butyl Phenylcarbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl phenylcarbamate, also known as N-Boc-aniline, is a versatile reagent in organic synthesis. While not typically a direct precursor that cyclizes to form a heterocyclic ring, its primary and most powerful application in this context is as a directed metalating group (DMG) . The N-Boc group facilitates the regioselective functionalization of the aromatic ring at the ortho position through a process called directed ortho-lithiation. This strategy allows for the introduction of a wide range of electrophiles, creating substituted aniline derivatives that are valuable precursors for the synthesis of various heterocyclic compounds, including benzoxazinones, indolines, and benzodiazepines. The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions, making it an ideal tool for multi-step syntheses.
These application notes provide detailed protocols for the use of this compound and its derivatives in the synthesis of heterocyclic precursors via directed ortho-lithiation and subsequent cyclization reactions.
Core Application: Directed ortho-Lithiation
The carbamate functionality of this compound acts as an excellent directed metalating group. Treatment with a strong organolithium base, such as sec-butyllithium or tert-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in the selective deprotonation of the proton at the ortho position to the carbamate group. The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce functionality at the C2 position of the aniline ring.
Caption: General workflow for heterocyclic synthesis using directed ortho-lithiation of this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-formylphenyl)carbamate via Directed ortho-Lithiation
This protocol details the ortho-formylation of this compound, a key step in producing a precursor for various heterocyclic systems.
Materials:
-
This compound (N-Boc-aniline)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is prepared in an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
TMEDA (1.2 eq) is added, followed by the slow, dropwise addition of sec-BuLi (1.2 eq).
-
The reaction mixture is stirred at -78 °C for 1 hour, during which the ortho-lithiated species is formed.
-
Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, which is then stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl (2-formylphenyl)carbamate.
Protocol 2: Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one from an ortho-Hydroxymethyl Precursor
This protocol illustrates a potential cyclization to a benzoxazinone. It assumes the successful synthesis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate, which can be obtained by the reduction of the corresponding aldehyde from Protocol 1 (e.g., using NaBH₄).
Materials:
-
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A suitable base (e.g., triethylamine)
-
A cyclizing agent (e.g., phosgene equivalent like triphosgene) or thermal cyclization conditions.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate (1.0 eq) is dissolved in DCM, and TFA (5-10 eq) is added. The mixture is stirred at room temperature for 1-2 hours until TLC indicates complete deprotection. The solvent and excess TFA are removed under reduced pressure to yield 2-aminobenzyl alcohol.
-
Cyclization: The crude 2-aminobenzyl alcohol is dissolved in a suitable solvent like THF or DCM. The solution is cooled to 0 °C, and a base such as triethylamine (2.2 eq) is added. A cyclizing agent like triphosgene (0.4 eq) dissolved in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield 2H-benzo[b][1][2]oxazin-3(4H)-one.
Quantitative Data
The yields of directed ortho-lithiation reactions of N-Boc-aniline and its derivatives are generally good to excellent, depending on the electrophile used.
| Substrate | Electrophile | Product | Yield (%) | Reference |
| N-Boc-aniline | DMF | tert-Butyl (2-formylphenyl)carbamate | 75-85 | [1][3] |
| N-Boc-aniline | I₂ | tert-Butyl (2-iodophenyl)carbamate | 80-90 | [3] |
| N-Boc-aniline | CO₂ | 2-((tert-butoxycarbonyl)amino)benzoic acid | ~80 | [3] |
| N-Boc-indoline | DMF | 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde | 65-70 | [4] |
| N-Boc-indoline | (CH₃)₃SiCl | 1-(tert-Butoxycarbonyl)-7-(trimethylsilyl)indoline | 85-95 | [4] |
Note: Yields are representative and can vary based on specific reaction conditions.
Visualized Workflows
Caption: A representative synthetic route from this compound to a benzoxazinone derivative.
Conclusion
This compound is a powerful tool for the synthesis of heterocyclic compounds, primarily through its role as a directed ortho-metalating group. This functionality allows for the precise introduction of substituents that can then be elaborated and cyclized to form a diverse range of heterocyclic structures. The protocols and data presented here provide a foundation for researchers to utilize N-Boc-aniline and its derivatives in the strategic construction of complex molecules for applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for Amidation Reactions Utilizing a tert-Butyl Phenylcarbamate-Derived Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of amide-containing compounds using a tert-butyl phenylcarbamate-derived amine. The protocol is based on a standard and reliable coupling-agent-mediated amidation reaction, which is a cornerstone of medicinal chemistry and drug development for the construction of complex molecular scaffolds.
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules.[1][2] The methodology detailed below describes the condensation of various carboxylic acids with tert-butyl 2-aminophenylcarbamate, facilitated by the common coupling agents 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).[1][2] This approach offers a versatile and efficient route to a range of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which have been investigated for their anti-inflammatory properties.[1][2]
Quantitative Data Summary
The following table summarizes the yields of various tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives synthesized using the described protocol. The data is adapted from Bhookya et al., J. Chem. Biol., 2017.[1]
| Compound ID | Substituted Carboxylic Acid | Yield (%) |
| 4a | 4-Fluorobenzoic acid | 74% |
| 4c | 4-tert-Butylbenzoic acid | 83.3% |
| 4e | 3,5-Dinitrobenzoic acid | 67.6% |
| 4h | 2,4,5-Trimethoxybenzoic acid | 72.4% |
| 4i | 4-(1H-indol-2-yl)butanoic acid | 75.7% |
| 4j | 2-Bromoacetic acid | 75.7% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamates.
Caption: Workflow for the synthesis of amide derivatives.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the amidation of a carboxylic acid with tert-butyl 2-aminophenylcarbamate.
Materials:
-
Substituted carboxylic acid (1.0 eq)
-
tert-Butyl 2-aminophenylcarbamate (1.1 eq)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
Addition of Reagents:
-
Reaction:
-
Work-up:
-
Upon completion of the reaction, pour the mixture into water.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[1]
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Signaling Pathway Diagram
The amidation reaction described does not directly involve a biological signaling pathway. However, the synthesized compounds, tert-butyl 2-(substituted benzamido)phenylcarbamates, have been evaluated for their anti-inflammatory activity.[1][2] The following diagram illustrates a simplified conceptual pathway of how such an inhibitor might function in the context of inflammation.
Caption: Inhibition of pro-inflammatory pathways.
References
Application Notes and Protocols for the Deprotection of tert-Butyl Phenylcarbamate Protected Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl phenylcarbamate and related N-Boc protected anilines. The information herein is intended to guide researchers in selecting the optimal deprotection strategy based on substrate sensitivity, desired reaction scale, and available reagents.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions, including basic and nucleophilic environments. Its facile removal under acidic or thermal conditions makes it an invaluable tool in multi-step syntheses, particularly in the preparation of pharmaceutical intermediates. This document focuses on deprotection methods for this compound, a common intermediate.
The general mechanism for the acidic deprotection of a Boc-protected amine involves the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid then readily decomposes, releasing carbon dioxide and the desired free amine.[1][2][3]
Methods Overview
Several methods are commonly employed for the deprotection of Boc-protected anilines. The choice of method depends on the specific substrate and the presence of other functional groups. The most common approaches include:
-
Acidic Deprotection: Utilizes strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to effect cleavage of the Boc group.[2][3][4]
-
Lewis Acid-Mediated Deprotection: Employs Lewis acids such as zinc bromide (ZnBr₂) for a milder deprotection, which can be advantageous for substrates with acid-sensitive functionalities.[1][5][6]
-
Thermal Deprotection: Involves heating the Boc-protected compound to induce cleavage without the need for acidic reagents. This method is considered a "green" alternative but often requires high temperatures.
Below are detailed protocols and comparative data for each of these methods.
Method 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a highly effective and commonly used reagent for Boc deprotection. The reaction is typically fast and clean.
Experimental Protocol
Materials:
-
This compound (or N-Boc aniline derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure: [2]
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: While stirring, add trifluoroacetic acid (TFA) dropwise. The volume of TFA can range from 25% to 50% of the total solvent volume (e.g., for 10 mL of DCM, use 2.5 to 5 mL of TFA).[1][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected aniline.
-
Quantitative Data for Acidic Deprotection of N-Boc Anilines
| Reagent/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 25% TFA | DCM | Room Temp | 2 h | >95 | [1][7] |
| 4M HCl in Dioxane | Dioxane | Room Temp | 30 min | Quantitative | [8] |
| 4M HCl in Methanol | Methanol | Room Temp | 2 h | Not specified | [9] |
| TsOH·H₂O | DME | 40 | 2 h | 91-98 | [10] |
Method 2: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)
This method offers a milder alternative to strong acids and can be beneficial for substrates containing other acid-labile functional groups.[6]
Experimental Protocol
Materials:
-
This compound (or N-Boc aniline derivative)
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Reaction Setup: To a solution of the this compound (1.0 equivalent) in anhydrous DCM, add anhydrous zinc bromide (2.0–3.0 equivalents).
-
Inert Atmosphere: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. Reaction times can be significantly longer than with strong acids, sometimes requiring up to 3 days.[5]
-
Work-up:
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of Na₂CO₃ and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Quantitative Data for Lewis Acid Deprotection of N-Boc Anilines
| Reagent/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| ZnBr₂ | DCM | Room Temp | 3 days | Not specified | [5] |
| ZnCl₂ | DCM | 40 | 3 h | 82 | [6] |
Method 3: Thermal Deprotection
Thermal cleavage of the Boc group is an attractive method as it avoids the use of acidic reagents and simplifies the work-up procedure. However, it generally requires elevated temperatures.
Experimental Protocol
Materials:
-
This compound (or N-Boc aniline derivative)
-
High-boiling point solvent (e.g., Toluene, TFE, or water)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave reactor)
-
Heating source (e.g., oil bath, heating mantle, or microwave reactor)
Procedure:
-
Reaction Setup: Dissolve the this compound in a suitable high-boiling solvent in a reaction vessel.
-
Heating: Heat the reaction mixture to the desired temperature (typically 150-240 °C). The reaction can be performed in a sealed tube, under reflux, or in a microwave reactor to reach temperatures above the solvent's boiling point.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude aniline can often be used without further purification.
-
Quantitative Data for Thermal Deprotection of N-Boc Aniline
| Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Water | 130 | 4 h | 39 | | | Water | 150 | 4 h | 86 | | | TFE | 240 | 35 min | ~100 | | | Methanol | 240 | 35 min | ~100 | | | THF | 240 | >70 min | ~100 | | | Toluene | 240 | >70 min | ~100 | |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 6. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Large-Scale Synthesis of Boc-Protected Amines with tert-Butyl Phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as one of the most ubiquitous protecting groups for amines. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. While di-tert-butyl dicarbonate (Boc anhydride) is a common reagent for this transformation, tert-butyl phenylcarbamate offers a valuable alternative, particularly for the selective mono-protection of primary amines in the presence of other nucleophilic groups, such as in polyamines.[1] This document provides detailed application notes and experimental protocols for the large-scale synthesis of Boc-protected amines using this compound.
Core Principles and Advantages
The Boc protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The amine attacks the carbonyl carbon of the carbamate, leading to the displacement of the phenoxide leaving group and the formation of the N-Boc protected amine.
Key Advantages of this compound:
-
Selectivity: It exhibits excellent chemoselectivity for the protection of primary amines over secondary amines.[1] This is particularly advantageous in the synthesis of complex molecules containing multiple amine functionalities.
-
Mono-protection of Diamines: This reagent is highly effective for the selective mono-Boc protection of symmetrical α,ω-alkanediamines, avoiding the formation of di-protected byproducts which can be problematic with reagents like Boc anhydride.[1]
-
Ease of Handling: As a stable, crystalline solid, this compound is often easier to handle and dispense on a large scale compared to Boc anhydride, which is a low-melting solid.
Experimental Protocols
General Protocol for Selective Boc-Protection of Polyamines
This procedure is a general method for the chemoselective Boc protection of primary amino groups in polyamines.[1]
Materials:
-
Polyamine (1.0 eq)
-
This compound (1.1 eq per primary amino group)
-
Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Phosphate buffer
Procedure:
-
Dissolve the polyamine in either DMF (e.g., 50 mL for 0.05 mol of polyamine) or CH₂Cl₂ (e.g., 100 mL for 0.05 mol of polyamine).
-
Add the appropriate amount of this compound.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a phosphate buffer (e.g., 2 L).
-
Extract the aqueous phase with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected polyamine.
Large-Scale Protocol for Mono-Boc Protection of 1,2-Ethanediamine
This robust protocol is suitable for the multi-hundred gram scale synthesis of (2-Aminoethyl)carbamic acid tert-butyl ester.[2]
Materials:
-
1,2-Ethanediamine (1.0 eq, e.g., 0.33 mol, 20.0 g)
-
tert-Butyl phenyl carbonate (1.0 eq, e.g., 0.33 mol, 64.62 g)
-
Absolute Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-ethanediamine in absolute ethanol (e.g., 200 mL).
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.
-
Extract the acidic aqueous solution with CH₂Cl₂ to remove phenol and any di-Boc protected diamine.
-
Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH.
-
Extract the basic aqueous solution thoroughly with CH₂Cl₂.
-
Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected 1,2-ethanediamine as an oil.
Data Presentation
The following table summarizes the quantitative data for the selective mono-Boc protection of various diamines using this compound.
| Diamine | Product | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| 1,2-Ethanediamine | (2-Aminoethyl)carbamic acid tert-butyl ester | EtOH | 18 | Reflux | 58-62 |
| 1,3-Propanediamine | (3-Aminopropyl)carbamic acid tert-butyl ester | EtOH | 18 | Reflux | 85 |
| 1,4-Butanediamine | (4-Aminobutyl)carbamic acid tert-butyl ester | EtOH | 18 | Reflux | 79 |
| 1,2-Propanediamine | (1-Amino-2-propyl)carbamic acid tert-butyl ester | CH₂Cl₂ | 18 | Room Temp. | 88 |
| 2-Methyl-1,2-propanediamine | (2-Amino-2-methylpropyl)carbamic acid tert-butyl ester | CH₂Cl₂ | 18 | Room Temp. | 95 |
Visualizations
Reaction Signaling Pathway
References
Application Notes and Protocols for the Chemoselective Protection of Polyamines using tert-Butyl Phenylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines, such as spermidine and spermine, are aliphatic cations that play crucial roles in numerous cellular processes, making them attractive scaffolds for the development of therapeutic agents and biological probes.[1] However, the presence of multiple primary and secondary amine groups with similar reactivities poses a significant challenge for their selective functionalization. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[1][2] This document provides detailed application notes and protocols for the chemoselective protection of polyamines using tert-butyl phenylcarbamate, a reagent that offers excellent selectivity for primary amines.[3][4] This method is particularly advantageous as it avoids the use of large excesses of the polyamine, which is often required with other Boc-protecting reagents like di-tert-butyl dicarbonate.[3][5]
Principle of Chemoselectivity
The selective protection of primary amines in the presence of secondary amines using this compound is based on the higher nucleophilicity and lower steric hindrance of primary amino groups.[1] This inherent reactivity difference allows for the preferential formation of the carbamate at the terminal positions of polyamines.
Applications in Drug Development
The carbamate group is a key structural motif in a variety of therapeutic agents.[6] The ability to selectively protect polyamines is crucial for the synthesis of complex molecules in drug discovery. For instance, mono-protected diamines are essential building blocks for creating linkers in Proteolysis Targeting Chimeras (PROTACs), a promising modality in modern drug development.[7] By controlling which amine is available for reaction, complex architectures can be built in a stepwise and controlled manner.
Experimental Protocols
Materials
-
Polyamine (e.g., spermidine, spermine)
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer
Protocol 1: Di-Boc Protection of Spermidine
This protocol describes the selective protection of the two primary amino groups of spermidine.[1][3]
-
Reaction Setup: Dissolve spermidine (1.0 eq, e.g., 1.08 g, 7.40 mmol) in anhydrous dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagent: Add tert-butyl phenyl carbonate (2.2 eq, 1.1 equivalents per primary amino group, e.g., 3.17 g, 16.3 mmol) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature overnight.[3]
-
Work-up:
-
Remove the solvent in vacuo.
-
Add 25 mL of deionized water to the residue and adjust the pH to 3 by adding 2 M HCl.
-
Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove any unreacted tert-butyl phenyl carbonate and phenol byproduct.[1]
-
Make the aqueous phase strongly alkaline by adding 2 M NaOH.
-
Extract the product with CH₂Cl₂ (3 x 80 mL).
-
-
Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.[1]
Protocol 2: General Deprotection of Boc-Protected Polyamines
The Boc group is readily cleaved under acidic conditions.[2][8]
-
Reaction Setup: Dissolve the Boc-protected polyamine in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or ethyl acetate.
-
Addition of Acid: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) (neat or as a 25% solution in DCM) or a 4M solution of HCl in dioxane.[8][9]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Work-up:
-
For reactions with TFA, the solvent and excess acid can be removed under reduced pressure.
-
For reactions with HCl in dioxane, the deprotected polyamine hydrochloride salt often precipitates and can be collected by filtration.[7]
-
Data Presentation
The following table summarizes the yields for the di-Boc protection of common polyamines using this compound.
| Polyamine | Product | Solvent | Yield (%) | Reference |
| Spermidine | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | DMF | 78 | [3] |
| Spermine | N¹,N¹²-Bis(tert-butoxycarbonyl)spermine | CH₂Cl₂ | 67 | [3] |
| Diethylenetriamine | N¹,N⁵-Bis(tert-butoxycarbonyl)diethylenetriamine | DMF | 73 | [3] |
Visualizations
Caption: General reaction scheme for di-Boc protection of a polyamine.
Caption: Experimental workflow for polyamine protection.
Caption: Logic of chemoselective protection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of tert-Butyl Phenylcarbamate in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl phenylcarbamate, also known as N-Boc-aniline, is a valuable and versatile chemical compound in the field of multi-step organic synthesis. Its unique structure, which combines a phenyl group with a nitrogen atom protected by the acid-labile tert-butoxycarbonyl (Boc) group, makes it a cornerstone intermediate for the synthesis of a wide array of complex organic molecules, particularly in the realms of medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound, offering insights into its synthesis, reactivity, and application in constructing elaborate molecular architectures. The carbamate functional group is a key structural element in numerous therapeutic agents, and the Boc protecting group is favored for its stability under various reaction conditions and its straightforward removal under mild acidic conditions.[1]
Core Applications in Multi-Step Synthesis
The primary applications of this compound in multi-step organic synthesis can be categorized as follows:
-
A Protected Aniline Surrogate: It serves as a stable, easy-to-handle precursor for aniline. The Boc group deactivates the nitrogen atom, preventing undesired side reactions and allowing for selective transformations on the aromatic ring or other parts of the molecule.
-
An Intermediate for Substituted Anilines: this compound can be readily functionalized at the phenyl ring through various aromatic substitution reactions. Subsequent deprotection of the Boc group affords substituted anilines, which are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.
-
A Reagent for the Synthesis of Ureas: The carbamate functionality can be leveraged to prepare unsymmetrical ureas by reacting with amines, offering a milder alternative to the use of isocyanates.
Data Presentation
Table 1: Synthesis of this compound (N-Boc-aniline)
| Starting Material | Reagent | Solvent | Base | Yield (%) | Reference |
| Aniline | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (Et₃N) | >95 | Generic Protocol |
| Aniline | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Sodium bicarbonate (aq) | >95 | Generic Protocol |
| Aryl Bromide | tert-Butyl carbamate | Toluene | Sodium tert-butoxide | 43-83 | [3] |
Table 2: Deprotection of this compound to Aniline
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 h | >95 | [4] |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1-2 h | >95 | Generic Protocol |
| Aqueous Methanolic K₂CO₃ | Methanol/Water | Reflux | Variable | High | [5] |
Table 3: Synthesis of Substituted Ureas from Phenyl Carbamates
| Phenyl Carbamate | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl N-Arylcarbamate | Primary/Secondary Amine | Dimethyl sulfoxide (DMSO) | Ambient | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Boc-aniline)
Materials:
-
Aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.2 eq) or saturated aqueous Sodium Bicarbonate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve aniline (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirring aniline solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound as a solid. The product is often pure enough for subsequent steps without further purification.
Protocol 2: Deprotection of this compound to Aniline
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield aniline.
Protocol 3: Synthesis of a Substituted Urea from a Phenyl Carbamate
Materials:
-
Phenyl carbamate (e.g., tert-butyl 2-aminophenylcarbamate) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the phenyl carbamate (1.0 eq) in DMSO in a reaction vial.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Stir the reaction mixture at ambient temperature. The reaction is typically complete within a few hours to overnight.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water to precipitate the urea product, which can then be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: Logical relationship of this compound in a multi-step synthesis.
Conclusion
This compound is a pivotal intermediate in modern organic synthesis, offering a strategic advantage in the construction of complex molecules. Its role as a protected form of aniline allows for a wide range of chemical manipulations on the aromatic ring that would otherwise be complicated by the reactivity of the free amino group. The straightforward and high-yielding protocols for its synthesis and deprotection, coupled with its utility in forming other functional groups like ureas, solidify its importance in the toolkit of synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. The application notes and protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Phenyl tert-butylcarbamate | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Boc Protection with tert-Butyl Phenylcarbamate
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the Boc protection of amines using tert-butyl phenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for Boc protection?
This compound is a reagent used for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto primary and secondary amines. It offers an alternative to the more commonly used di-tert-butyl dicarbonate (Boc anhydride). One of its key advantages is its utility in the selective mono-protection of primary amines in the presence of secondary amines, particularly in polyamine substrates.[1]
Q2: What is the primary byproduct of the reaction and how is it removed?
The primary byproduct of the Boc protection reaction with this compound is phenol. Phenol is acidic and must be removed from the reaction mixture to obtain the pure Boc-protected amine. Standard workup procedures, such as washing the organic layer with an aqueous base (e.g., sodium hydroxide solution), are typically effective for removing the phenol byproduct.
Q3: How does the reactivity of this compound compare to Boc anhydride?
This compound is generally less reactive than Boc anhydride. Reactions involving this compound often require elevated temperatures, such as reflux, to proceed at a reasonable rate.[1] This lower reactivity can be advantageous for achieving selectivity in certain substrates.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The desired Boc-protected product is not observed or is present in very low yields.
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | This compound is less reactive than Boc anhydride and often requires heating. Increase the reaction temperature, potentially to reflux, and monitor the reaction progress.[1] |
| Inappropriate Solvent | Ensure a solvent is used in which both the amine substrate and this compound are soluble at the reaction temperature. Common solvents include ethanol, DMF, and CH₂Cl₂.[1] |
| Base Not Used (for amine salts) | If the starting amine is an amine salt (e.g., hydrochloride), a base (e.g., triethylamine) is required to liberate the free amine for the reaction to proceed. |
Issue 2: Formation of Di-protected Byproduct
Symptoms:
-
In addition to the desired mono-Boc-protected product, a second, less polar spot is observed on TLC, corresponding to the di-Boc-protected amine (in the case of a primary amine).
-
Mass spectrometry analysis confirms the presence of a species with a mass corresponding to the addition of two Boc groups.
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Using an excess of this compound can lead to the di-protection of primary amines. Carefully control the stoichiometry and consider using a 1:1 ratio of the amine to the protecting group reagent for mono-protection. |
| High Reactivity of the Amine | Highly nucleophilic amines may be more prone to di-protection. Consider lowering the reaction temperature or slowly adding the this compound to the reaction mixture. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The isolated product is an oil when it is expected to be a solid.
-
NMR analysis shows the presence of residual phenol.
-
The product has a distinct phenolic odor.
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete Removal of Phenol | The phenol byproduct can be challenging to remove completely. During the aqueous workup, perform multiple extractions with a dilute aqueous base (e.g., 1M NaOH). A final wash with brine can help to remove any remaining water-soluble impurities. |
| Co-elution during Chromatography | If the Boc-protected product has a similar polarity to phenol, they may co-elute during column chromatography. Ensure the use of an appropriate solvent system and consider a basic wash of the crude product before chromatography. |
Experimental Protocols
General Protocol for Mono-Boc Protection of a Primary Amine using this compound:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., ethanol), add this compound (1.0-1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH) to remove the phenol byproduct. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.[1]
Visualizations
Reaction Mechanism
Caption: Mechanism of Boc Protection with this compound.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Boc Protection.
References
purification of tert-Butyl Phenylcarbamate reaction products by chromatography
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of tert-butyl phenylcarbamate reaction products. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound? A1: The most prevalent and effective method for purifying this compound and its derivatives is flash column chromatography using silica gel as the stationary phase.[1][2] This technique is well-suited for separating the desired product from unreacted starting materials, byproducts, and other impurities generated during synthesis.[3] In cases where the crude product is a solid and relatively clean, recrystallization can also be a viable and resource-efficient purification method.[4][5]
Q2: How do I select an appropriate mobile phase for column chromatography? A2: The ideal mobile phase (eluent) is determined by preliminary analysis using Thin-Layer Chromatography (TLC). A good solvent system will show the this compound spot with a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[6] Common solvent systems consist of a mixture of a non-polar solvent, like hexane or petroleum ether, and a more polar solvent, such as ethyl acetate.[1][2] The ratio is adjusted to achieve the desired Rf value.
Q3: How can I visualize this compound on a TLC plate? A3: this compound contains a phenyl group, which is a UV-active chromophore. Therefore, it can typically be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) by exposure to short-wave UV light (254 nm), where it will appear as a dark spot. If the compound concentration is low or for compounds lacking a strong chromophore, chemical staining agents can be used. A potassium permanganate (KMnO₄) stain is often effective for visualizing carbamates.[6]
Q4: What are the common impurities I might encounter? A4: Common impurities depend on the synthetic route but often include unreacted starting materials such as aniline or di-tert-butyl dicarbonate (Boc-anhydride). Side products could include di-substituted ureas if isocyanates are involved or over-acylated products. These impurities typically have different polarities from the desired product, allowing for separation by chromatography.
Q5: Is this compound stable on silica gel? A5: Carbamates, including this compound, are generally stable on standard silica gel.[1][2] However, some N-Boc protected compounds can be sensitive to the acidic nature of silica, potentially leading to partial deprotection (loss of the Boc group) if exposed for extended periods or under harsh conditions.[6][7] If product degradation is suspected, a 2D-TLC experiment can be performed to assess stability.[6][8] Using a deactivated stationary phase, such as silica gel pre-treated with triethylamine, or switching to a neutral stationary phase like alumina can mitigate this issue.[6]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is used to determine the optimal eluent for column chromatography and to monitor the purification progress.
-
Plate Preparation : Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.
-
Development : Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm). Circle the spots lightly with a pencil. If necessary, use a chemical stain like potassium permanganate for further visualization.[6]
-
Rf Calculation : Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Aim for an Rf of 0.2-0.4 for the target compound.[6]
Protocol 2: Flash Column Chromatography Purification
This is a general protocol and should be adapted based on the scale of the reaction and the results of the TLC analysis.
-
Column Preparation : Select a glass column of appropriate size for the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[3] Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Packing the Column (Slurry Method) :
-
In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined by TLC.[3]
-
Pour the slurry into the column. Use gentle air pressure to help pack the silica bed evenly and drain the excess solvent until it is level with the top of the silica.[9]
-
Add a thin protective layer of sand on top of the silica bed.[9]
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent) and carefully apply it to the top of the silica bed using a pipette.[9]
-
Dry Loading : If the product has low solubility in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution : Carefully add the mobile phase to the column without disturbing the top layer. Apply gentle air pressure to begin eluting the sample through the column. Maintain a constant flow rate.
-
Fraction Collection : Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation : Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]
Data Summary
Table 1: Typical Column Chromatography Parameters for this compound & Derivatives
| Parameter | Description | Common Examples | Reference |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (60–120 or 230–400 mesh) | [1],[10] |
| Mobile Phase | The solvent or mixture of solvents used to move the sample through the column. | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Dichloromethane/Methanol | [1],[2],[11] |
| Eluent Composition | The ratio of polar to non-polar solvents. This is highly variable and must be optimized. | 10-40% Ethyl Acetate in Petroleum Ether or Hexane | [1],[2] |
| Typical Rf Value | The desired retention factor for the product on TLC for optimal separation. | 0.2 - 0.4 | [6] |
Troubleshooting Guide
Table 2: Common Problems in Chromatographic Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | 1. The mobile phase is not polar enough. 2. The compound is interacting strongly with the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[6] 2. If streaking is also observed, consider adding a small amount (~0.5%) of triethylamine to the eluent to neutralize the silica.[3] |
| Product elutes too quickly (high Rf), co-eluting with impurities | 1. The mobile phase is too polar. 2. The column was overloaded. | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[6] 2. Reduce the amount of crude material loaded onto the column. Use a higher ratio of silica gel to crude product (e.g., 50:1).[3] |
| Poor separation of product from impurities | 1. The chosen mobile phase provides inadequate resolution. 2. The column was packed improperly, leading to channeling. 3. Fractions were collected too broadly. | 1. Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., dichloromethane/methanol or toluene/ethyl acetate). 2. Ensure the silica bed is packed evenly without air bubbles or cracks. 3. Collect smaller fractions and analyze them carefully by TLC before combining.[6] |
| Streaking or tailing of the product band | 1. The compound is interacting strongly with the acidic silica gel. 2. The sample was overloaded. 3. The sample is not sufficiently soluble in the mobile phase. | 1. Add a small amount of a modifier to the eluent, such as triethylamine (~0.5%) for basic compounds or acetic acid (~0.5%) for acidic impurities.[3][8] 2. Load less material onto the column. 3. Use the dry loading technique by pre-adsorbing the crude product onto silica gel.[6] |
| Low yield of purified product | 1. Co-elution of the product with impurities led to discarding mixed fractions. 2. The product degraded on the silica gel. 3. Product loss during work-up or solvent removal. | 1. Optimize the mobile phase for better separation, possibly using a shallower gradient or isocratic elution.[3] 2. Check for compound stability on a TLC plate.[6] If unstable, consider using deactivated silica or an alternative adsorbent like alumina. 3. Ensure proper phase separation during extractions and minimize transfer steps.[3] |
Visual Workflow and Logic Diagrams
Caption: General workflow for the chromatographic purification of this compound.
Caption: Troubleshooting decision tree for poor separation in chromatography.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Yield for tert-Butyl Phenylcarbamate Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of tert-butyl phenylcarbamate. Our goal is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of this compound?
A1: The two most common and effective methods for the amination of this compound and other carbamates are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction, while the Ullmann condensation is a copper-catalyzed reaction. Both methods have their advantages and are selected based on the specific substrate, desired reaction conditions, and available resources.
Q2: I am observing low to no conversion in my Buchwald-Hartwig amination. What are the likely causes?
A2: Low conversion in a Buchwald-Hartwig amination can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to catalyst deactivation.
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the reaction, while a very strong base could lead to side reactions.
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants. Common solvents include toluene, dioxane, and THF.
Q3: What are common side reactions to be aware of during the amination of this compound?
A3: Several side reactions can occur, leading to reduced yield and impurities:
-
Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, a common side reaction in palladium-catalyzed couplings.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.
-
Decomposition of the Carbamate: Under harsh basic conditions or high temperatures, the tert-butyl carbamate can decompose.
-
Reaction with Solvent: Some solvents can react with the catalyst or intermediates, leading to undesired byproducts.
Q4: How can I effectively monitor the progress of my amination reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive palladium catalyst (e.g., oxidized). | Use a fresh batch of catalyst or a pre-catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal ligand choice. | Screen a variety of phosphine ligands. For carbamate amination, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.[1] | |
| Incorrect base. | Sodium tert-butoxide (NaOtBu) is a common and effective base.[2] If your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] | |
| Low reaction temperature. | Gradually increase the reaction temperature. Most Buchwald-Hartwig aminations are run at elevated temperatures (e.g., 80-110 °C). | |
| Formation of Significant Side Products (e.g., hydrodehalogenation) | Catalyst system is not optimal. | A different ligand or palladium source might be necessary to favor the desired C-N bond formation over side reactions. |
| Presence of protic impurities. | Ensure all reagents, solvents, and glassware are scrupulously dry. | |
| Reaction Stalls Before Completion | Catalyst decomposition. | This can be indicated by the formation of palladium black. Try a lower reaction temperature or a more robust ligand. |
| Product inhibition. | As the product concentration increases, it may inhibit the catalyst. Diluting the reaction mixture or using a higher catalyst loading might help. |
Ullmann Condensation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive copper catalyst. | Use a fresh, high-purity copper(I) salt (e.g., CuI). The active species is generally considered to be Cu(I).[4] |
| Absence of a suitable ligand. | While some Ullmann reactions can proceed without a ligand, many benefit from the addition of a chelating ligand like 1,10-phenanthroline or an amino acid.[2] | |
| High reaction temperature leading to decomposition. | While traditional Ullmann reactions required very high temperatures, modern ligand-accelerated protocols can often be run at lower temperatures (e.g., 100-120 °C).[4][5] | |
| Significant Dehalogenation of Aryl Halide | Presence of a hydrogen source. | Ensure anhydrous conditions and consider the solvent as a potential hydrogen donor.[2] |
| Reaction is too slow. | Optimize the catalyst, ligand, and temperature to increase the rate of the desired coupling reaction. | |
| Inconsistent Yields | Purity of the copper catalyst. | The quality and source of the copper catalyst can significantly impact the reaction outcome. |
| Reaction is sensitive to air. | While some Ullmann reactions are run in the presence of air, others require an inert atmosphere.[5] It is best to run the reaction under nitrogen or argon to ensure reproducibility. |
Data Presentation
Comparison of Catalysts and Ligands for Buchwald-Hartwig Amination of Carbamates
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / t-BuXPhos | NaOtBu | 1,4-Dioxane | RT | 43-83 | [2] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Moderate to Good | [3] |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65 | [6] |
Yields are reported for various aryl bromide substrates.
Comparison of Conditions for Ullmann Amination of Carbamates
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | Good |[7] | | Copper Powder | None | (aqueous amine) | Water | 100 | Very Good |[5] |
Yields are reported for various aryl halide and amine substrates.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with tert-Butyl Carbamate
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
tert-Butyl carbamate (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
t-Butyl XPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, tert-butyl carbamate, Pd₂(dba)₃, t-butyl XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation of an Aryl Iodide with tert-Butyl Carbamate
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
tert-Butyl carbamate (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, tert-butyl carbamate, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane and N,N'-dimethylethylenediamine via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann amination.
Caption: General experimental workflow for amination reactions.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper(i)-catalyzed regioselective Ullmann-type coupling of primary carbamates and 5-substituted-1,2,3-triiodobenzenes: facile synthesis of 2,3-diiodinated N-aryl carbamates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
preventing byproduct formation in tert-Butyl Phenylcarbamate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl phenylcarbamate. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound from aniline and di-tert-butyl dicarbonate (Boc₂O)?
A1: The most prevalent byproduct is N,N-di-tert-butoxycarbonylaniline, also known as the di-Boc protected aniline. This occurs when a second Boc group reacts with the initially formed this compound.[1]
Q2: What is the mechanism that leads to the formation of N,N-di-tert-butoxycarbonylaniline?
A2: The formation of the di-Boc byproduct is a sequential process. Initially, aniline reacts with one equivalent of Boc₂O to yield the desired mono-Boc product, this compound. Under certain conditions, particularly in the presence of a strong base or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), the proton on the nitrogen of the mono-Boc product can be removed. This increases the nucleophilicity of the nitrogen atom, which then attacks a second molecule of Boc₂O, resulting in the di-Boc byproduct.[1]
Q3: How does a catalyst like 4-dimethylaminopyridine (DMAP) promote the formation of the di-Boc byproduct?
A3: DMAP is a nucleophilic catalyst that reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a more potent acylating agent than Boc₂O itself, accelerating both the initial mono-protection and the subsequent di-protection, thereby increasing the likelihood of forming the di-Boc byproduct.[1][2]
Q4: Can other side reactions occur during the synthesis of this compound?
A4: While di-Boc formation is the primary concern, other side reactions can occur, especially under non-optimized conditions. These include the formation of isocyanate and urea derivatives, particularly at elevated temperatures.[3][4] If the aniline substrate has other nucleophilic functional groups (e.g., hydroxyl groups), O-Boc protection can also occur as a competing reaction.[3]
Troubleshooting Guides
Problem 1: Significant Formation of N,N-di-tert-butoxycarbonylaniline
Symptoms:
-
TLC analysis shows a significant spot with a higher Rf value than the desired product.
-
NMR or LC-MS analysis of the crude product confirms the presence of a species with a mass corresponding to the di-Boc protected aniline.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reagents. Use a molar ratio of aniline to Boc₂O of 1:1 or a slight excess of aniline. Avoid using an excess of Boc₂O.[5] |
| Use of a Strong Base or Catalyst | Avoid or minimize the use of strong bases and nucleophilic catalysts like DMAP, as they can promote the second Boc addition.[1] If a base is necessary, consider using a weaker, non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate.[6] |
| High Reaction Temperature | Perform the reaction at room temperature or below (e.g., 0 °C) to minimize the rate of the second Boc addition.[5] |
| Concentrated Reagents | Add the Boc₂O solution slowly and dropwise to the aniline solution. This helps to maintain a low concentration of the acylating agent, favoring the more nucleophilic aniline over the less nucleophilic mono-Boc product.[5] |
Problem 2: Low or No Conversion to this compound
Symptoms:
-
TLC analysis shows a large amount of unreacted aniline.
-
Low isolated yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Nucleophilicity of Aniline | Aniline is a relatively weak nucleophile. To enhance its reactivity, consider using a protic solvent like methanol, which can accelerate the reaction rate.[7] Alternatively, a catalytic amount of a Lewis acid (e.g., ZnCl₂) can be used to activate the Boc anhydride. |
| Poor Solubility of Reagents | Ensure that both aniline and Boc₂O are fully dissolved in the chosen solvent. A co-solvent system, such as THF/water, may be necessary to improve solubility.[3] |
| Inadequate Reaction Time | Monitor the reaction progress by TLC. Reactions with weakly nucleophilic anilines may require longer reaction times for complete conversion. |
| Hydrolysis of Boc Anhydride | If using aqueous conditions, be aware that Boc₂O can hydrolyze. While the reaction with aniline is generally faster, prolonged reaction times in water may necessitate using a slight excess of Boc₂O.[3] |
Data Presentation
The following table summarizes the impact of various reaction parameters on the selectivity of mono-Boc protection of aniline.
| Parameter | Condition | Effect on Di-Boc Formation | Recommendation for Mono-Selectivity |
| Stoichiometry (Aniline:Boc₂O) | 1:>1.1 | High | Use a 1:1 to 1:1.05 molar ratio. |
| Catalyst | DMAP (catalytic) | High | Avoid DMAP; if a catalyst is needed, consider a Lewis acid. |
| No Catalyst | Low | Preferable for mono-selectivity. | |
| Base | Strong Base (e.g., NaOH) | Moderate to High | Use a weak, non-nucleophilic base (e.g., TEA, NaHCO₃) if necessary. |
| No Base | Low | Ideal for maximizing mono-Boc product. | |
| Solvent | Aprotic (e.g., DCM, THF) | Moderate | Can be used, but may require longer reaction times. |
| Protic (e.g., Methanol) | Low | Recommended to accelerate the desired mono-protection. | |
| Temperature | Elevated | High | Perform the reaction at 0 °C to room temperature. |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound
This protocol is designed to maximize the yield of the mono-Boc product while minimizing the formation of the di-Boc byproduct.
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline (1.0 equivalent) in methanol.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in methanol dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the aniline is consumed, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of this compound
This protocol describes the purification of this compound from the di-Boc byproduct and unreacted aniline.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 10-20% ethyl acetate).
-
The di-Boc byproduct, being less polar, will elute first, followed by the desired this compound. Unreacted aniline, being more polar, will remain on the column or elute much later.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection from tert-Butyl Phenylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl phenylcarbamate and related substrates.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of this compound is incomplete. What are the common causes?
A1: Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The most common method for Boc deprotection is acid-catalyzed hydrolysis.[1] If the acid is too weak or used in insufficient concentration, the reaction may not proceed to completion. For instance, a lower concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) might be ineffective for some substrates.[2]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. While many reactions are complete within 30 minutes to a few hours at room temperature, some substrates may require longer reaction times or gentle heating.[2][3] Monitoring the reaction progress is crucial to determine the optimal duration.[3]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can sterically hinder the approach of the acid, slowing down the reaction rate.[4][5]
-
Solvent Issues: The choice of solvent is critical for ensuring that both the substrate and the acidic reagent are adequately solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[2]
-
Substrate Deactivation: Electron-withdrawing groups on the aromatic ring can destabilize the carbamate, potentially making deprotection easier, while electron-donating groups might have the opposite effect in some contexts.[5][6]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: You can monitor the reaction progress using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the disappearance of the starting material and the appearance of the product.[3] The deprotected aniline product will have a different Rf value compared to the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the consumption of the starting material and the formation of the product, as well as detect any side products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group protons, which typically appears around 1.4-1.5 ppm.[7]
Q3: My standard TFA/DCM protocol is failing. What are some alternative deprotection methods?
A3: If the standard TFA/DCM protocol is ineffective, several alternatives can be employed:
-
Stronger Acidic Conditions: Using 4M HCl in 1,4-dioxane is a common and often more potent alternative.[3][4] The product is often isolated as the hydrochloride salt, which may precipitate from the reaction mixture.
-
Milder Acidic Conditions:
-
Oxalyl chloride in methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[6][8]
-
Aqueous Phosphoric Acid: For substrates sensitive to harsh acids, aqueous phosphoric acid can be a milder and effective alternative.[7][9]
-
-
Non-Acidic Methods: For substrates with acid-sensitive functional groups, non-acidic methods can be considered:
Q4: I am observing unexpected side products in my reaction. What could be the cause and how can I prevent them?
A4: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction.[4][11]
-
Cause: The tert-butyl cation is a reactive electrophile that can be trapped by nucleophiles. In the case of aniline derivatives, this can lead to alkylation of the aromatic ring or the newly formed amine.[4]
-
Prevention: The most effective way to prevent these side reactions is to use a "scavenger" in your deprotection cocktail.[4][11] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[4] Common scavengers include:
Quantitative Data Summary
The following table summarizes typical reaction conditions for various Boc deprotection protocols. The optimal conditions may vary depending on the specific substrate.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks | Citations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and common. TFA is volatile and corrosive. | |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 4 M solution | Room Temp. | 30 min - 12 h | Product is often isolated as the hydrochloride salt, which may precipitate. Anhydrous conditions are preferred. | [1] |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp. | 1 - 4 h | Mild and efficient method that generates HCl in situ. Tolerant of various functional groups. | [6][12] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | Aqueous solution | Room Temp. | 1 - 6 h | A greener and milder alternative to TFA. | [1][9] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Catalytic to stoichiometric | Room Temp. | 12 - 24 h | A Lewis acid approach for acid-sensitive substrates. | [10][13] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup: Dissolve the this compound (1 equivalent) in anhydrous DCM (approximately 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: To the stirred solution, add TFA (e.g., to a final concentration of 20-50% v/v) dropwise.[2] If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1] The reaction is often accompanied by the evolution of CO₂ gas.[1]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aniline.[3]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Reaction Setup: To a round-bottom flask containing the this compound (1 equivalent), add a 4 M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[3]
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3] b. Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.[2] To obtain the free amine, a basic work-up with a reagent like saturated aqueous sodium bicarbonate can be performed, followed by extraction with an organic solvent.[14]
Visualizations
Caption: Acid-catalyzed mechanism of Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
managing temperature and reaction time for tert-Butyl Phenylcarbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of tert-Butyl Phenylcarbamate. The information is tailored for researchers, scientists, and professionals in drug development to help manage and optimize reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The optimal temperature for synthesizing this compound can vary depending on the specific reagents used. Generally, reactions are conducted within a range of 0°C to reflux temperatures. For instance, when using di-tert-butyl dicarbonate ((Boc)₂O) with aniline, the reaction is often started at 0°C and then allowed to warm to room temperature. When using tert-butyl phenyl carbonate as the Boc-protecting agent, the reaction may require heating to reflux, typically around 80°C, to proceed efficiently.[1] It is crucial to avoid prolonged heating at temperatures above 85-90°C, as the Boc protecting group can be thermally unstable.[1][2]
Q2: How does reaction time influence the yield and purity of this compound?
A2: Reaction time is a critical parameter that should be optimized for each specific protocol. Insufficient reaction time can lead to incomplete conversion of the starting materials, resulting in a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of side products and impurities. For some protocols, a reaction time of 3-4 hours at room temperature is sufficient, while others may require stirring overnight (18 hours) to ensure complete reaction.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is the formation of di-substituted byproducts, such as 1,3-diphenylurea, if there are impurities in the starting materials or if the reaction conditions are not well-controlled. Another potential issue is the hydrolysis of the acylating agent if moisture is present in the reaction. If the temperature is too high, decomposition of the desired carbamate product can also occur.[1][2]
Q4: Can I purify this compound without using column chromatography?
A4: While flash column chromatography is the most common and effective method for obtaining high-purity this compound, purification can sometimes be achieved through a series of aqueous washes if the reaction is very clean.[4] This typically involves washing the organic layer with dilute acidic and basic solutions to remove unreacted starting materials and byproducts.[4] However, for achieving high purity, especially for pharmaceutical applications, column chromatography is generally recommended.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Decomposition of the product at high temperatures.[1][2] 3. Loss of product during aqueous workup due to its slight water solubility. | 1. Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider increasing the temperature or extending the reaction time. 2. Maintain the reaction temperature below 85-90°C, especially during prolonged heating.[1][2] 3. During extraction, use multiple portions of the organic solvent to maximize recovery. |
| Presence of Multiple Spots on TLC | 1. Formation of di-substituted urea byproduct. 2. Unreacted starting material (aniline or Boc-anhydride). 3. Hydrolysis of the Boc-anhydride. | 1. Ensure the dropwise addition of the Boc-anhydride to the aniline solution to avoid localized high concentrations. 2. Confirm the consumption of starting materials via TLC before quenching the reaction. 3. Use anhydrous solvents and reagents to prevent hydrolysis. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Contamination with byproducts that lower the melting point. | 1. Ensure complete removal of the solvent under high vacuum. 2. Purify the product using flash column chromatography. Recrystallization from a suitable solvent system like ethyl acetate/hexanes can also yield a crystalline solid.[4] |
Experimental Protocols
General Protocol for this compound Synthesis
To a stirred solution of aniline (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield the crude product, which is then typically purified by flash column chromatography.
Data Summary
| Parameter | Value | Notes |
| Reaction Temperature | 0°C to 80°C | Dependent on the specific reagents. Avoid prolonged heating above 85-90°C.[1][2] |
| Reaction Time | 3 to 18 hours | Monitor by TLC for completion.[3] |
| Common Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM) | Must be anhydrous. |
| Purification Method | Flash Column Chromatography | A gradient of ethyl acetate in hexanes is commonly used.[4] |
Visualizations
References
Technical Support Center: Purification Strategies for Reactions Involving tert-Butyl Phenylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted tert-butyl phenylcarbamate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound are flash column chromatography, liquid-liquid extraction, and recrystallization or trituration. The choice of method depends on the specific properties of the desired product, such as its polarity, solubility, and presence of acidic or basic functional groups.
Q2: What key physical properties of this compound are important for purification?
A2: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. It is a white to pale brown solid with a melting point of 133-137°C.[1] Its solubility is a key factor; it is slightly soluble in methanol and DMSO[1] and soluble in solvents like dichloromethane, chloroform, and alcohols.[2] This information helps in selecting appropriate solvent systems for chromatography, extraction, and recrystallization.
Q3: How do I choose the best purification method for my specific reaction mixture?
A3: The selection of a purification method hinges on the differences in physical and chemical properties between your product and the unreacted this compound.
-
Column Chromatography: This is the most versatile method and is ideal when there is a sufficient polarity difference between the product and the carbamate.[3]
-
Liquid-Liquid Extraction: This method is effective if your product has an acidic or basic functional group. By adjusting the pH of the aqueous phase, you can selectively move your product into the aqueous layer, leaving the neutral carbamate in the organic layer.[4]
-
Recrystallization/Trituration: This is a viable option if the product and the carbamate have significantly different solubilities in a particular solvent system. Trituration with a solvent like a hexane/dichloromethane mixture can be used to wash away more soluble impurities.[5]
Q4: Can I remove this compound without using column chromatography?
A4: Yes, it is possible to avoid column chromatography. If your product is, for example, an amine, an acid-base liquid-liquid extraction can be highly effective.[4] This involves dissolving the reaction mixture in an organic solvent and extracting with an acidic aqueous solution. The amine product will move to the aqueous layer as its salt, while the neutral this compound remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will yield the purified product. Recrystallization is another alternative if a suitable solvent is found.[6][7]
Q5: What are some common impurities I might encounter besides the starting material?
A5: Besides unreacted this compound, other potential impurities could include byproducts from the reaction itself or decomposition products. Depending on the reaction conditions, the tert-butoxycarbonyl (Boc) group can be sensitive to strong acids, potentially leading to side reactions.[8] It is always recommended to analyze the crude reaction mixture by techniques like TLC or LC-MS to identify all components before planning the purification strategy.
Purification Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Co-elution with Product in Flash Chromatography | The mobile phase polarity is too high, causing both compounds to move too quickly up the column. | Decrease the polarity of the mobile phase. For example, if using a 20% ethyl acetate in hexane mixture, try reducing it to 10% or 5%.[9][10] Run a gradient elution, starting with a low polarity and gradually increasing it to improve separation. |
| The chosen stationary phase (e.g., silica gel) is not providing adequate separation. | Consider using a different stationary phase, such as alumina, which has different selectivity. | |
| Poor Separation in Liquid-Liquid Extraction | The product and this compound have similar partitioning behavior between the chosen organic and aqueous phases. | If your product has an acidic or basic center, perform an acid-base extraction. For an amine product, extract the organic layer with dilute HCl to protonate the amine, pulling it into the aqueous phase. For an acidic product, use a dilute base like NaHCO₃.[4][11] |
| An emulsion has formed between the two layers, preventing clean separation. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5] | |
| Failure to Crystallize or Co-precipitation during Recrystallization | The product and this compound have very similar solubility profiles in the chosen solvent. | Try a different solvent or a solvent mixture. Alternatively, attempt to triturate the crude solid. This involves stirring the solid in a solvent in which one component is significantly more soluble than the other, effectively washing the impurity away.[5] |
| Product is Contaminated After Workup | Incomplete reaction, leaving a significant amount of starting material. | Monitor the reaction to completion using TLC or LC-MS before initiating the workup and purification.[3] |
Data and Protocols
Key Physicochemical Data
The following table summarizes key data for this compound, which is essential for planning purification protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][12] |
| Molecular Weight | 193.24 g/mol | [1][12] |
| Appearance | White to pale brown solid | [1] |
| Melting Point | 133-137 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform and Dichloromethane. | [1][2] |
| LogP | 3.03 | [12] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexane) that provides good separation between your product and this compound (aim for a ∆Rf > 0.2).
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase identified. Pack a column with the slurry, ensuring an even and compact bed.[3]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the selected mobile phase (or a gradient of increasing polarity). Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[9]
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction (for Amine Products)
This protocol is designed for separating a basic product from the neutral this compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.[4][5]
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash it with a 1M HCl solution. The basic product will react to form its hydrochloride salt and move into the aqueous layer. The neutral carbamate will remain in the organic layer. Repeat the extraction of the organic layer twice more with 1M HCl.
-
Combine and Wash: Combine all the acidic aqueous layers. Wash this combined aqueous layer with the organic solvent one more time to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amine salt.[4]
-
Product Re-extraction: Extract the basic aqueous layer three times with fresh portions of an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers containing the purified product, dry them over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the pure product.[5]
Protocol 3: Purification by Trituration
This method is useful if the carbamate is significantly more soluble than the product in a specific solvent.
-
Solvent Selection: Identify a solvent or solvent system (e.g., a hexane/dichloromethane mixture) in which the this compound is soluble, but the desired product is poorly soluble.[5]
-
Procedure: Place the crude solid material in a flask. Add a small amount of the chosen solvent and stir the resulting slurry vigorously at room temperature for an extended period (e.g., 1-2 hours).[5]
-
Isolation: Collect the solid product by filtration, washing it with a small amount of the cold trituration solvent.
-
Drying: Dry the purified solid product under high vacuum.
Visual Workflow Guides
Caption: Decision tree for selecting a purification method.
Caption: A typical troubleshooting workflow for purification.
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
challenges in the work-up of tert-Butyl Phenylcarbamate reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and work-up of tert-Butyl Phenylcarbamate. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent. This reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of Boc₂O, leading to the formation of the desired carbamate.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (aniline), you can observe the consumption of the starting material and the appearance of the product spot. A co-spot, where both the starting material and reaction mixture are spotted in the same lane, can help distinguish between the starting material and the product, especially if they have similar Rf values.[2]
Q3: What are the common impurities I might encounter in my crude product?
A3: Common impurities include unreacted aniline, residual di-tert-butyl dicarbonate, and potential side products such as di-tert-butyl carbonate and N,N'-diphenylurea (from a side reaction if the reaction temperature is too high). If the work-up involves acidic or basic aqueous solutions, hydrolysis of the product to aniline is also a possibility.[3]
Q4: Is it possible to purify this compound without column chromatography?
A4: Yes, if the reaction proceeds cleanly, recrystallization can be an effective method for purification. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4] However, for achieving high purity, especially when dealing with closely related impurities, column chromatography is generally recommended.[1]
Troubleshooting Guides
Reaction & Work-up Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction. 2. Product loss during work-up. 3. Hydrolysis of the product. | 1. Monitor the reaction by TLC to ensure the complete consumption of the limiting reagent.[1] 2. Ensure proper phase separation during extractions and minimize transfer steps. 3. Use mild acidic and basic washes (e.g., saturated sodium bicarbonate) and avoid prolonged contact with aqueous layers.[3] |
| Formation of Emulsion during Extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of reactants or products. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Dilute the reaction mixture with more organic solvent. 3. Add brine (saturated NaCl solution) to break the emulsion. |
| Product is an Oil Instead of a Solid After Solvent Removal | 1. Presence of residual solvent. 2. Impurities depressing the melting point. | 1. Use a high-vacuum pump to remove all traces of solvent. 2. Purify the product by column chromatography to remove impurities before attempting crystallization. |
Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" during Recrystallization | 1. The melting point of the product is lower than the boiling point of the solvent. 2. The solution is supersaturated to a high degree. 3. High impurity levels. | 1. Switch to a lower-boiling point solvent system. 2. Slow down the cooling process. Try cooling to room temperature first, then transfer to a refrigerator. 3. Add seed crystals to induce crystallization.[5] 4. Purify the crude product by column chromatography before recrystallization.[6] |
| Poor Separation during Column Chromatography | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. | 1. Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the product.[7] 2. Use a shallower solvent gradient or switch to an isocratic elution. 3. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1] |
| Streaking of Spots on TLC Plate | 1. The compound is interacting strongly with the acidic silica gel. 2. The sample is too concentrated. | 1. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase.[1] 2. Dilute the sample before spotting on the TLC plate. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from aniline and di-tert-butyl dicarbonate.
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add the base (e.g., triethylamine, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of aniline.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate.
-
On a TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
-
Mark three lanes on the baseline for the starting material (aniline), a co-spot, and the reaction mixture.
-
Using a capillary spotter, apply a small spot of the starting material solution to the first lane and the co-spot lane.
-
Using a clean capillary spotter, apply a small spot of the reaction mixture to the reaction mixture lane and the co-spot lane.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mt.com [mt.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. mt.com [mt.com]
- 7. discovery.researcher.life [discovery.researcher.life]
improving the stability of tert-Butyl Phenylcarbamate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of tert-Butyl Phenylcarbamate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are acidic hydrolysis and thermal decomposition. Under acidic conditions, the tert-butoxycarbonyl (Boc) group is cleaved.[2] Thermal decomposition typically yields carbon dioxide, isobutylene, and aniline.[3]
Q3: Is this compound stable in basic solutions?
A3: Generally, the Boc protecting group is stable towards most bases, so minimal degradation is expected under typical basic conditions.[2] However, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is predicted to have good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethyl Sulfoxide (DMSO).[1] Its solubility is expected to be moderate in polar protic solvents such as methanol and ethanol and low in nonpolar solvents like hexane.[1][4] For quantitative data, it is recommended to perform a solubility test as outlined in the experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in solution.
Problem 1: Unexpected precipitation of this compound from solution.
-
Possible Cause 1: Solvent Evaporation.
-
Solution: Ensure that your experimental setup (e.g., vials, reaction flasks) is properly sealed to prevent solvent loss, especially when working with volatile solvents or at elevated temperatures.
-
-
Possible Cause 2: Change in Temperature.
-
Solution: If the solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature. Determine the solubility at your working temperature. If necessary, use a co-solvent system to maintain solubility.
-
-
Possible Cause 3: Insufficient Solvent.
-
Solution: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Refer to the solubility data table and consider diluting the solution or choosing a more suitable solvent.
-
Problem 2: Appearance of new peaks in HPLC analysis during the experiment.
-
Possible Cause 1: Degradation of this compound.
-
Solution: The new peaks are likely degradation products.
-
Acidic Conditions: If your reaction medium is acidic, the primary degradation product is likely aniline, resulting from the cleavage of the Boc group.[2] Confirm the identity of the degradation product by LC-MS. To mitigate this, consider using a less acidic environment or protecting the carbamate if the reaction chemistry allows.
-
Elevated Temperature: If your experiment involves heating, the degradation products are likely aniline, carbon dioxide, and isobutylene.[3] Lower the reaction temperature if possible, or minimize the time the solution is exposed to high temperatures.
-
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure the purity of your starting materials and solvents. Run a blank analysis of your solvent to rule out contamination.
-
Problem 3: The reaction involving this compound is not proceeding as expected or giving low yields.
-
Possible Cause 1: Poor Solubility.
-
Solution: Poor solubility can hinder reaction kinetics.[4] Ensure that the this compound is fully dissolved in the reaction solvent. Consider using a different solvent in which the compound is more soluble or gently heating the mixture if the compound is thermally stable under the reaction conditions.
-
-
Possible Cause 2: Degradation of the Starting Material.
-
Solution: If the reaction conditions are harsh (e.g., strongly acidic, high temperature), the starting material may be degrading before it can react.[2][3] Monitor the stability of this compound under your reaction conditions without the other reactants to assess its stability. If degradation is observed, modify the reaction conditions (e.g., lower temperature, different catalyst).
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C
Disclaimer: The following data are predicted based on the chemical structure and general solubility principles.[1] It is strongly recommended to determine the quantitative solubility for your specific experimental conditions using the protocol provided.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Toluene | Moderate | The aromatic nature of toluene can interact with the phenyl group of the molecule. |
| Hexane, Heptane | Low to Insoluble | The polar carbamate group limits solubility in nonpolar aliphatic solvents.[4] | |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving molecules with both polar and nonpolar characteristics.[1] |
| Tetrahydrofuran (THF) | High | THF's polarity and ability to act as a hydrogen bond acceptor make it a good solvent choice.[1] | |
| Ethyl Acetate | High | The ester functionality can interact with both polar and nonpolar regions of the molecule.[4] | |
| Acetonitrile (ACN) | Moderate to High | The polarity of acetonitrile should facilitate dissolution.[4] | |
| N,N-Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent expected to effectively solvate the polar functional groups.[1] | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent that should readily dissolve the compound.[1] | |
| Polar Protic | Methanol, Ethanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, but the nonpolar regions of the molecule may limit high solubility.[4] |
| Water | Insoluble | The significant nonpolar character from the tert-butyl and phenyl groups results in very low aqueous solubility.[4] |
Table 2: Summary of Stability and Degradation Pathways
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH (e.g., pH < 4) | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield aniline, tert-butanol, and carbon dioxide.[2] |
| Neutral pH (e.g., pH 6-8) | Generally Stable | Minimal degradation is expected. |
| Basic pH (e.g., pH > 9) | Generally Stable | The Boc group is stable towards most bases under mild conditions.[2] |
| Elevated Temperature | Susceptible to thermal degradation | Thermolytic cleavage to form aniline, isobutylene, and carbon dioxide.[3] |
| Light (Photostability) | Data not widely available | A formal photostability study is recommended as compounds with aromatic amine functionalities can be susceptible to photo-oxidation.[2] |
Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of this compound in a given solvent.[2]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Ensure enough solid is present so that undissolved solid remains visible after equilibration.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.[2]
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method (see Protocol 3).
-
Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of this compound.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[5][6]
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[6]
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).[2]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.[6]
-
Thermal Degradation: Store a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C).[5]
-
Photolytic Degradation: Expose a sample of the stock solution to a light source according to ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[5] Keep a control sample in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 3).
-
Use a photodiode array (PDA) detector to assess peak purity.
-
Couple with mass spectrometry (LC-MS) to identify the mass of the degradation products.[2]
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for a reverse-phase HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Protocol 4: ¹H NMR Monitoring of Degradation
This protocol can be used to monitor the degradation of this compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.
-
-
Acquisition of Initial Spectrum:
-
Monitoring Degradation:
-
Subject the NMR tube to the desired stress condition (e.g., add a drop of DCl, heat the sample).
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the integral of the tert-butyl singlet at ~1.5 ppm, which indicates the consumption of the starting material.
-
Observe the appearance of new signals. For example, in the case of acidic hydrolysis, new aromatic signals corresponding to the formation of the anilinium ion would appear.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Strategies for Avoiding Racemization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during peptide synthesis. While information regarding the specific use of tert-butyl phenylcarbamate as a racemization suppressant is not extensively documented in scientific literature, this guide focuses on established and effective strategies to maintain stereochemical integrity during peptide chain elongation.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant issue?
A1: Racemization is the process where a chiral amino acid loses its stereochemical purity, leading to a mixture of L- and D-enantiomers. In peptide synthesis, this results in the incorporation of incorrect stereoisomers into the peptide chain. This is a critical issue because the biological activity and therapeutic efficacy of peptides are highly dependent on their specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of D-amino acid impurities can lead to peptides with reduced or altered biological function, potential immunogenicity, and difficulties in purification and characterization.[1]
Q2: What are the primary chemical mechanisms responsible for racemization during peptide synthesis?
A2: The two main mechanisms of racemization during peptide bond formation are:
-
Oxazolone (or Azlactone) Formation: This is the most common pathway.[2] The activation of the C-terminal carboxyl group of an N-protected amino acid can lead to the formation of a planar oxazolone intermediate. The planarity of this ring structure allows for the easy loss of the proton at the alpha-carbon, resulting in a loss of stereochemical information.[3]
-
Direct Enolization: In the presence of a strong base, the alpha-proton of the activated amino acid can be directly abstracted, forming a planar enolate intermediate, which can then be protonated from either side, leading to racemization.[2]
Q3: Which amino acids are particularly susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are notoriously prone to racemization during peptide coupling.[2][4] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[2] The specific side chain and its protecting group can influence the rate of racemization.
Q4: What are the most effective strategies to suppress or avoid racemization?
A4: Several strategies can be employed to minimize racemization:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a very common and effective method, especially when using carbodiimide coupling reagents.[3][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Choice of Coupling Reagent: Modern uronium/aminium and phosphonium-based coupling reagents such as HBTU, HATU, and PyBOP are designed to be highly efficient and suppress racemization.[6][7]
-
Protecting Groups: The type of N-terminal protecting group on the amino acid plays a role. Urethane-based protecting groups like Fmoc and Boc are generally good at suppressing racemization compared to acyl-type protecting groups.[3][8]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of racemization.[2]
-
Base: The choice and amount of base are critical. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are preferred over stronger, less hindered bases like diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization.[3][6]
-
Solvent: Less polar solvents can sometimes help reduce racemization, although solvent choice is often dictated by reagent solubility and resin swelling.[2]
-
Q5: How can the level of racemization in a synthetic peptide be detected and quantified?
A5: The most common method for quantifying racemization is through chromatographic analysis of the hydrolyzed peptide. A detailed protocol is provided in the "Experimental Protocols" section. The general steps involve:
-
Peptide Hydrolysis: The synthetic peptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).
-
Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) or a fluorescent tag.
-
Chromatographic Separation: The derivatized amino acids are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC) with a chiral stationary phase. This allows for the separation and quantification of the D- and L-enantiomers of each amino acid.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-amino acid detected in the final peptide. | Inappropriate coupling reagent or lack of additive. | Use carbodiimide reagents (DCC, DIC) in conjunction with a racemization-suppressing additive like Oxyma or HOAt.[5] Alternatively, switch to a uronium/aminium (HBTU, HATU) or phosphonium (PyBOP) based coupling reagent.[6][7] |
| Excessive or overly strong base. | Use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine instead of DIPEA.[6] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature, for example, 0°C.[2] | |
| Prolonged pre-activation time. | Minimize the time between the activation of the amino acid and its addition to the resin-bound peptide.[2] | |
| Coupling of a racemization-prone amino acid (e.g., His, Cys). | Use specialized, low-racemization protocols for these amino acids. For histidine, consider using a protecting group on the imidazole side chain (e.g., Trt).[4] For cysteine, specific protecting groups and coupling conditions may be necessary. | |
| Incomplete coupling when using milder, low-racemization conditions. | Reduced reactivity of the coupling reagents at lower temperatures. | Increase the coupling reaction time. If the coupling remains incomplete, consider a double coupling, where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step.[10] |
| Steric hindrance from bulky amino acids. | For sterically hindered amino acids, a more potent coupling reagent like HATU may be necessary, even with the slightly increased risk of racemization.[10] Careful monitoring is key. | |
| Racemization observed during the coupling of peptide fragments. | Activation of the C-terminal amino acid of a peptide fragment. | This is a high-risk step for racemization. Use coupling reagents specifically designed for fragment condensation that minimize racemization, such as DEPBT.[11] Alternatively, perform the fragment condensation at the C-terminus of a glycine or proline residue in the fragment, as these are not prone to racemization. |
Quantitative Data on Racemization with Different Coupling Methods
The extent of racemization is highly dependent on the specific amino acid, reaction conditions, and the peptide sequence. The following table provides a summary of reported racemization levels for the coupling of Fmoc-L-His(Trt)-OH to a model peptide under different conditions to illustrate the impact of the chosen methodology.
| Coupling Reagent | Base | Additive | % D-His Racemization |
| DIC | DIPEA | HOBt | ~5-10% |
| HBTU | DIPEA | - | ~3-7% |
| HATU | DIPEA | - | ~1-4% |
| DIC | NMM | Oxyma | < 2% |
| DEPBT | DIPEA | - | < 1% |
Note: These are representative values from various studies and can vary based on specific experimental conditions.[11][12]
Experimental Protocols
Protocol 1: Standard Coupling Cycle with Racemization Suppression (DIC/Oxyma)
This protocol describes a standard coupling cycle in solid-phase peptide synthesis (SPPS) using N,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization.
Materials:
-
Fmoc-protected amino acid
-
DIC
-
Oxyma
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using the 20% piperidine solution in DMF and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: a. In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and Oxyma (3-5 equivalents) in DMF. b. Add DIC (3-5 equivalents) to the solution. c. Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Coupling: a. Drain the DMF from the washed resin. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: a. Take a small sample of the resin beads and perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. b. If the Kaiser test is positive (blue beads), the coupling can be extended or a second coupling can be performed.
-
Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines the general procedure for determining the percentage of D-amino acid in a synthetic peptide.
Materials:
-
Synthetic peptide
-
6 M HCl
-
Amino acid standards (L- and D-isomers)
-
Derivatizing reagent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile
-
Triethylamine
-
Buffer solutions for HPLC
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Hydrolysis: a. Place a known amount of the dried peptide (e.g., 1-2 mg) in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness.
-
Derivatization: a. Dissolve the dried hydrolysate in a suitable buffer (e.g., 0.1 M sodium bicarbonate). b. Add a solution of Marfey's reagent in acetone. c. Incubate the reaction at 40°C for 1 hour. d. Quench the reaction by adding 2 M HCl. e. Evaporate the solvent.
-
HPLC Analysis: a. Dissolve the derivatized sample in the mobile phase. b. Inject the sample onto an RP-HPLC system equipped with a C18 column. c. Elute the diastereomeric derivatives using a suitable gradient (e.g., a gradient of acetonitrile in water with 0.1% TFA). d. The L-D and L-L diastereomers will have different retention times, allowing for their separation and quantification.
-
Quantification: a. Run standards of derivatized D- and L-amino acids to determine their retention times. b. Integrate the peak areas for the D- and L-enantiomers of each amino acid in the sample chromatogram. c. Calculate the percentage of racemization for each amino acid using the formula: % D-isomer = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression by an additive.
Caption: Troubleshooting workflow for addressing racemization in peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Protection: Di-tert-butyl Dicarbonate vs. tert-Butyl Phenylcarbamate
In the landscape of organic synthesis, particularly within pharmaceutical research and drug development, the protection of amine functionalities is a critical step to ensure reaction specificity and achieve desired molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategies due to its broad stability and the mild acidic conditions required for its removal. While di-tert-butyl dicarbonate (Boc anhydride) is the most prevalent reagent for this transformation, the exploration of alternatives is ongoing. This guide provides an objective comparison between the industry-standard Boc anhydride and the less common tert-butyl phenylcarbamate, offering a data-driven perspective for researchers and chemists.
A crucial point of clarification is the distinction between this compound and tert-butyl phenyl carbonate. The former is a carbamate, while the latter is a carbonate. Scientific literature indicates that tert-butyl phenyl carbonate is a viable, albeit specialized, alternative to Boc anhydride for certain applications, whereas this compound is not typically used as a Boc-donating reagent. This guide will focus on the established reagent, di-tert-butyl dicarbonate, and provide context on tert-butyl phenyl carbonate as a relevant alternative, while clarifying the role of this compound.
Di-tert-butyl Dicarbonate ((Boc)₂O): The Gold Standard
Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, is the most widely used reagent for the introduction of the Boc protecting group onto amines.[1] Its popularity is due to its high reactivity, the mild reaction conditions required, and the benign nature of its by-products.
Mechanism of Action:
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, releasing the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2][3]
Performance Data:
Boc anhydride is highly efficient for the protection of a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.
| Substrate (Amine) | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Amberlite-IR 120 | Dichloromethane | < 0.1 | 95 |
| Benzylamine | Triethylamine | Tetrahydrofuran | 1 | >95 |
| Pyrrolidine | Triethylamine | Dichloromethane | 1 | 100 |
| Spermidine (N¹,N⁸) | - | DMF | - | 78 |
Data compiled from various sources demonstrating typical reaction efficiencies.
tert-Butyl Phenyl Carbonate: A Selective Alternative
Unlike the highly reactive Boc anhydride, tert-butyl phenyl carbonate offers a milder and more selective route for Boc protection. Its reduced reactivity allows for the selective protection of primary amines in the presence of secondary amines, a significant challenge in the synthesis of polyamines.[4]
Mechanism of Selectivity:
The selectivity of tert-butyl phenyl carbonate arises from the steric and electronic differences between primary and secondary amines. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing them to react preferentially with the less electrophilic carbonate reagent.[4] The reaction proceeds with the displacement of phenol, which is a better leaving group than the tert-butoxide that would be generated from Boc anhydride in the absence of decomposition.
Performance Data for Selective Protection:
| Polyamine | Product | Yield (%) | Conditions |
| Spermidine | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | 78 | DMF, Room Temp |
| Spermine | N¹,N¹²-Bis(tert-butoxycarbonyl)spermine | 71 | DMF, Room Temp |
Data from a study on the selective protection of polyamines.[4]
This compound: A Note on Identity and Reactivity
It is important to distinguish the aforementioned reagents from this compound. Structurally, a carbamate is an amide of a carbonic acid ester. In the context of Boc protection, a tert-butyl carbamate is typically the product of the reaction, not the reagent.
General studies on the reactivity of phenylcarbamates show that under basic conditions, they can undergo elimination to form isocyanates, which can then react with available amines to form ureas.[5][6] This reactivity profile makes them unsuitable as clean and efficient Boc-donating agents, as the desired protected amine would be contaminated with urea by-products.
Experimental Protocols
General Protocol for Boc Protection using Di-tert-butyl Dicarbonate
This protocol is a general method applicable to many primary and secondary amines.
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.1-1.5 equivalents), to the solution and stir. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol for Selective Protection using tert-Butyl Phenyl Carbonate
This method is adapted for the selective protection of primary amines in polyamines.[4]
-
Dissolution: Dissolve the polyamine (1.0 equivalent) in dimethylformamide (DMF).
-
Reagent Addition: Add tert-butyl phenyl carbonate (1.1 equivalents per primary amino group) to the solution.
-
Reaction: Stir the mixture at room temperature. Refluxing may be necessary for less reactive substrates.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once complete, pour the reaction mixture into a phosphate buffer.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography to isolate the selectively protected polyamine.
Comparative Summary and Conclusion
| Feature | Di-tert-butyl Dicarbonate ((Boc)₂O) | tert-Butyl Phenyl Carbonate | This compound |
| Primary Use | General Boc protection of amines | Selective Boc protection of primary amines | Not a standard reagent for Boc protection |
| Reactivity | High | Moderate | Can form ureas under reaction conditions |
| Selectivity | Low (protects most primary & secondary amines) | High (preferentially protects primary amines) | N/A |
| By-products | t-Butanol, CO₂ (volatile and easily removed) | Phenol (requires purification to remove) | Isocyanates, Ureas (problematic side-products) |
| Key Advantage | High efficiency, versatility, clean by-products | Chemoselectivity for polyamines | N/A |
For the vast majority of applications requiring the protection of an amine as its Boc-carbamate, di-tert-butyl dicarbonate remains the superior and most reliable choice. Its high reactivity, operational simplicity, and the benign nature of its by-products make it the gold standard for researchers.
tert-Butyl phenyl carbonate carves out a niche as a valuable reagent for the selective protection of primary amines, particularly in complex substrates like polyamines where differentiation between amine types is crucial. While its by-product, phenol, necessitates careful purification, its selectivity offers a strategic advantage that is often unattainable with the more reactive Boc anhydride.
This compound , due to its chemical nature and reactivity, is not a suitable reagent for donating a Boc group and should not be confused with tert-butyl phenyl carbonate. Researchers seeking to perform Boc protection should rely on the well-established efficacy of di-tert-butyl dicarbonate for general purposes or consider tert-butyl phenyl carbonate for specialized applications requiring high selectivity.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc Protection Reagents for Primary and Secondary Amines
For researchers, scientists, and drug development professionals, the strategic protection of amine functionalities is a cornerstone of modern organic synthesis. The tert-butoxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its stability across a range of chemical environments and its facile removal under mild acidic conditions. The selection of the appropriate Boc-donating reagent is critical for optimizing reaction efficiency, yield, and selectivity. This guide provides an objective comparison of common Boc protection reagents, with a focus on their performance with primary and secondary amines, supported by experimental data and detailed protocols.
Key Performance Characteristics of Boc Protection Reagents
The most widely utilized reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O). However, other reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), offer alternatives that can be advantageous in specific synthetic contexts, particularly in peptide synthesis.
Data Summary: Comparison of Boc₂O and Boc-ON
While extensive side-by-side comparative data is limited, the following table summarizes the typical performance and characteristics of Boc₂O and Boc-ON based on available literature.
| Feature | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) |
| Common Applications | General protection of primary and secondary amines in a wide range of organic synthesis. | Primarily used for the protection of amino acids in peptide synthesis. |
| Reactivity | Highly reactive, often requiring a base to facilitate the reaction, especially for less nucleophilic amines. | Good reactivity, particularly for amino acids, under mild basic conditions. |
| Reaction Conditions | Flexible; can be performed in various solvents (THF, DCM, acetonitrile, water) with or without a base (e.g., TEA, DMAP, NaOH). | Typically used in aqueous dioxane or aqueous acetone with a mild base like triethylamine. |
| Byproducts | tert-butanol and carbon dioxide. The evolution of CO₂ drives the reaction to completion. | 2-hydroxyimino-2-phenylacetonitrile, which can be removed by extraction. |
| Selectivity | Can sometimes lead to double Boc protection of primary amines if not controlled. Selectivity between primary and secondary amines can be challenging. | Generally provides clean mono-protection of the amino group of amino acids. |
| Handling & Stability | A stable liquid or low-melting solid. | A stable crystalline solid. Should be stored at low temperatures (-20°C) for long-term stability. |
Reaction Mechanisms and Workflows
The protection of an amine with a Boc reagent proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the reagent.
General Mechanism of Boc Protection
Caption: Generalized mechanism of amine protection using a Boc reagent.
Typical Experimental Workflow
The general workflow for a Boc protection reaction is a straightforward process involving reaction setup, monitoring, and product isolation.
Caption: A generalized experimental workflow for Boc protection of amines.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Boc protection of amines using Boc₂O and Boc-ON.
Protocol 1: General Boc Protection of a Primary Amine using Boc₂O
This protocol is a widely applicable method for the Boc protection of a broad range of primary amines.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv)
-
Triethylamine (TEA, 1.2-2.0 equiv) or Sodium Hydroxide (NaOH, 1.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a Dioxane/Water mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., TEA) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the stirring solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Boc Protection of an Amino Acid using Boc-ON
This protocol is particularly effective for the protection of amino acids.
Materials:
-
L-tryptophan (1.0 equiv, 10 mmol, 2.05 g)
-
Triethylamine (1.5 equiv, 15 mmol, 2.10 mL)
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON, 1.1 equiv, 11 mmol, 2.71 g)
-
Dioxane (6 mL)
-
Water (6 mL)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
Procedure:
-
To a solution of L-tryptophan (1.0 equiv) and triethylamine (1.5 equiv) in water (6 mL), add dioxane (6 mL) and Boc-ON (1.1 equiv) at room temperature.
-
Stir the mixture. It should become homogeneous within 1 hour. Continue stirring for an additional 2 hours.
-
After the reaction is complete, add water (15 mL) and ethyl acetate (20 mL).
-
Acidify the mixture with a 5% citric acid solution.
-
Extract the product with ethyl acetate.
-
Process the extract in the usual manner (wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure) to yield the Boc-protected amino acid. A reported yield for this specific reaction is 99%.
Selectivity in Boc Protection
Achieving selectivity between different types of amines or between an amine and other functional groups is a common challenge in synthesis.
-
Primary vs. Secondary Amines: Generally, primary amines are more nucleophilic and react faster with Boc₂O than secondary amines. However, achieving clean mono-protection of a primary amine in the presence of a secondary amine can be difficult and may require careful control of stoichiometry and reaction conditions. In some cases, selective protection of primary amines in polyamines can be achieved using reagents like t-BuOCO₂Ph.
-
Aromatic vs. Aliphatic Amines: Aromatic amines are less nucleophilic than aliphatic amines and their protection often requires harsher conditions or the use of a catalyst. Selective deprotection is also possible; for instance, N-Boc groups on aromatic amines can be cleaved while leaving those on aliphatic amines intact using Montmorillonite K10 clay.
-
Selective Deprotection: Conversely, secondary N-Boc groups can be selectively cleaved in the presence of primary N-Boc groups using zinc bromide.
Conclusion
The choice of a Boc protection reagent is a critical parameter in synthetic chemistry. Di-tert-butyl dicarbonate remains the most versatile and widely used reagent for the protection of both primary and secondary amines due to its high reactivity and the flexibility of reaction conditions. Boc-ON serves as a valuable alternative, particularly in the context of peptide synthesis where it provides high yields for the protection of amino acids under mild conditions. The selection between these and other, more specialized reagents should be guided by the nature of the substrate, the presence of other functional groups, and the desired selectivity of the transformation. By understanding the nuances of each reagent and employing the appropriate experimental protocols, researchers can effectively utilize the Boc protecting group to achieve their synthetic goals.
analytical techniques for confirming Boc protection by tert-Butyl Phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex drug molecules. Its widespread use is attributed to its stability under a wide range of reaction conditions and its facile cleavage under mild acidic conditions. While di-tert-butyl dicarbonate (Boc anhydride) is a common reagent for introducing the Boc group, tert-butyl phenylcarbamate offers an alternative, often with different reaction kinetics and byproducts. Confirmation of a successful Boc protection is a critical checkpoint in any synthetic workflow. This guide provides an objective comparison of common analytical techniques used to confirm the Boc protection of amines, with a focus on reactions utilizing this compound.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to confirm the successful installation of a Boc group. The choice of technique depends on the information required, available instrumentation, and the stage of the reaction (i.e., reaction monitoring versus final product characterization). Below is a comparative summary of the most common techniques for the confirmation of the Boc protection of a model primary amine, benzylamine, to form N-Boc-benzylamine.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirmation of the tert-butyl group (a sharp singlet for 9 protons) and shifts in protons adjacent to the nitrogen. | Quantitative, provides detailed structural information of the entire molecule.[1] | Requires a relatively pure sample for clear interpretation. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Unambiguous identification of the carbamate carbonyl carbon, the quaternary carbon, and the methyl carbons of the Boc group. | Provides definitive evidence of the key carbon atoms in the Boc group.[1] | Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. Quaternary carbons can have weak signals.[1] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of the carbamate carbonyl (C=O) stretch and disappearance of the N-H stretches of the primary amine. | Fast, non-destructive, and requires minimal sample preparation. | Provides functional group information only and does not give a complete structural picture. Can be difficult to interpret in complex molecules with multiple carbonyl groups. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the protected product. | High sensitivity, requires very small sample amounts, and provides definitive molecular weight information. | Does not provide detailed structural information on its own. The Boc group can sometimes fragment in the ion source. |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on polarity. | Monitors the consumption of the starting amine and the appearance of the less polar Boc-protected product. | Simple, rapid, and inexpensive method for monitoring reaction progress. | Provides qualitative information only and is not suitable for structural elucidation. |
Supporting Experimental Data
The following tables provide expected quantitative data for the characterization of N-Boc-benzylamine, the product of the reaction between benzylamine and a Boc-protecting agent.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for N-Boc-benzylamine
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration/Assignment |
| ¹H NMR | ~7.30 | multiplet | 5H (Aromatic) |
| ~4.85 | broad singlet | 1H (N-H) | |
| ~4.30 | doublet | 2H (CH₂) | |
| ~1.45 | singlet | 9H (C(CH₃)₃) | |
| ¹³C NMR | ~156 | - | C=O (Carbamate) |
| ~139 | - | Aromatic C (quaternary) | |
| ~128.5 | - | Aromatic CH | |
| ~127.5 | - | Aromatic CH | |
| ~80 | - | C(CH₃)₃ | |
| ~45 | - | CH₂ | |
| ~28.5 | - | C(CH₃)₃ |
Table 3: FTIR and Mass Spectrometry Data for N-Boc-benzylamine
| Technique | Key Data | Interpretation |
| FTIR (cm⁻¹) | ~3350 | N-H stretch (carbamate) |
| ~1690 | C=O stretch (carbamate)[1] | |
| Disappearance of primary amine N-H stretches (~3300-3400, two bands) | ||
| Mass Spec (m/z) | Expected [M+H]⁺: 208.13 | Corresponds to the protonated molecular ion of N-Boc-benzylamine. |
| Expected [M+Na]⁺: 230.11 | Corresponds to the sodium adduct of N-Boc-benzylamine. |
Experimental Protocols
Below are detailed protocols for monitoring the Boc protection of benzylamine and for characterizing the final product.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting: Using separate capillaries, spot the starting material (benzylamine), the reaction mixture, and a co-spot (both starting material and reaction mixture) on the baseline.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 20% ethyl acetate in hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV active). Subsequently, stain the plate with a ninhydrin solution and gently heat. The starting amine will appear as a colored spot, while the Boc-protected product will not react with ninhydrin, or only very faintly.
-
Analysis: A successful reaction is indicated by the consumption of the starting amine spot and the appearance of a new, higher Rf spot for the less polar N-Boc-benzylamine in the reaction mixture lane.[1]
Protocol 2: Product Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer.
-
Analysis:
-
Confirm the presence of a sharp singlet at approximately 1.45 ppm, which integrates to 9 protons, corresponding to the tert-butyl group of the Boc protector.
-
Observe the signals for the benzyl group protons, noting any shifts compared to the starting benzylamine. The methylene protons adjacent to the nitrogen will typically shift.
-
Identify the broad singlet corresponding to the N-H proton of the carbamate.
-
Protocol 3: Product Confirmation by FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the purified product directly onto the ATR crystal of an FTIR spectrometer.
-
Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis:
-
Confirm the presence of a strong, sharp absorption band in the region of 1680-1720 cm⁻¹, characteristic of the carbamate carbonyl (C=O) stretch.[1]
-
Verify the disappearance of the two characteristic N-H stretching bands of the primary starting amine (benzylamine), which would typically appear between 3300 and 3500 cm⁻¹.
-
A single, weaker N-H stretching band for the carbamate should be present around 3350 cm⁻¹.
-
Protocol 4: Product Confirmation by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer and acquire the spectrum in positive ion mode.[1]
-
Analysis: Look for the molecular ion peak corresponding to the expected mass of the N-Boc-benzylamine. This will typically be observed as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[1]
Visualizing the Workflow
A logical workflow is essential for efficiently confirming the successful Boc protection of an amine.
Caption: Experimental workflow for Boc protection and confirmation.
Alternative Boc-Protecting Agents
While this compound is a viable option, other reagents are more commonly employed for Boc protection. Understanding the alternatives is crucial for selecting the optimal reagent for a specific synthetic challenge.
Table 4: Comparison of Common Boc-Protecting Agents
| Reagent | Common Name | Key Features |
| Di-tert-butyl dicarbonate | Boc Anhydride, (Boc)₂O | The most widely used reagent. Reacts with amines under mild basic conditions to give high yields of Boc-protected amines. Byproducts are tert-butanol and CO₂, which are easily removed.[2] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | A crystalline, stable reagent that is often used for the protection of amino acids. The reaction proceeds under mild conditions, and the byproduct is easily removed by extraction. |
| tert-Butyl Azidoformate | Boc-N₃ | An older reagent that is less commonly used now due to its potential explosive nature. |
The choice of reagent can influence the reaction conditions, workup procedure, and overall efficiency of the Boc protection. For most applications, di-tert-butyl dicarbonate remains the reagent of choice due to its high reactivity, ease of use, and the benign nature of its byproducts.
Caption: Common reagents for Boc protection of amines.
Conclusion
Confirming the successful Boc protection of an amine is a critical step that relies on the judicious use of various analytical techniques. While TLC is an invaluable tool for real-time reaction monitoring, a combination of spectroscopic methods, including NMR, FTIR, and Mass Spectrometry, is essential for the unambiguous structural confirmation of the final product. By understanding the principles and expected data for each technique, researchers can confidently and efficiently verify the outcome of their Boc protection reactions, ensuring the integrity of their synthetic intermediates and final target molecules.
References
A Comparative Guide to the Stability of tert-Butyl Phenylcarbamate Under Acidic and Basic Conditions
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic pathway of a synthetic route. The stability of these protecting groups under various conditions determines their compatibility with other chemical transformations. This guide provides a comprehensive comparison of the stability of tert-butyl phenylcarbamate, a common N-Boc protected aromatic amine, under both acidic and basic conditions, benchmarked against other widely used amine protecting groups: Carbobenzyloxy (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc).
Comparative Stability Profile of Amine Protecting Groups
The utility of an amine protecting group is defined by its robustness under a range of chemical environments and its selective removal under specific conditions. This orthogonality is fundamental to multi-step organic synthesis.
-
tert-Butoxycarbonyl (Boc): The Boc group, present in this compound, is renowned for its stability under basic, nucleophilic, and reductive conditions.[1] However, it is characteristically labile to acidic conditions, which is the cornerstone of its application in synthesis.[2]
-
Carbobenzyloxy (Cbz): The Cbz group is stable under both mild acidic and basic conditions.[3] Its removal is typically achieved through catalytic hydrogenolysis or by treatment with strong acids.[4]
-
9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to the Boc group, the Fmoc group is stable under acidic conditions but is readily cleaved by mild bases, such as piperidine.[5]
The following table summarizes the qualitative stability of these protecting groups under acidic and basic conditions.
| Protecting Group | Reagent/Condition | Stability | Primary Cleavage Products |
| This compound (Boc) | Acidic (e.g., 1N HCl, TFA) | Labile | Aniline, CO₂, Isobutylene |
| Basic (e.g., 1N NaOH) | Stable | No significant degradation | |
| Cbz-Aniline | Acidic (mild) | Stable | No significant degradation |
| Basic | Stable | No significant degradation | |
| Fmoc-Aniline | Acidic | Stable | No significant degradation |
| Basic (e.g., Piperidine) | Labile | Aniline, Dibenzofulvene-piperidine adduct, CO₂ |
Quantitative Stability Data
To provide a framework for generating comparative quantitative data, a detailed experimental protocol for a forced degradation study is provided below. This protocol outlines how a researcher could quantify the stability of this compound and its alternatives.
Experimental Protocols
Objective: To quantitatively determine and compare the stability of this compound, Cbz-aniline, and Fmoc-aniline under acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Benzyl phenylcarbamate (Cbz-aniline)
-
(9H-fluoren-9-yl)methyl phenylcarbamate (Fmoc-aniline)
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and vials
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. mcours.net [mcours.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Carbamate Reagents for Amine Protection in Research and Development
In the landscape of organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry, the strategic protection of amine functionalities is a cornerstone of success. The selection of an appropriate carbamate protecting group is critical to prevent unwanted side reactions and ensure high yields of the target molecule. This guide provides an objective comparison of tert-Butyl Phenylcarbamate and other widely used carbamate reagents, with a focus on their performance, stability, and experimental utility for researchers, scientists, and drug development professionals.
Performance Comparison of Carbamate Reagents
The efficacy of a carbamate reagent is assessed by its reactivity, the stability of the protected amine, and the ease and selectivity of its removal. The tert-butoxycarbonyl (Boc) group is a prevalent choice due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[1][2] Other key players include the benzyloxycarbonyl (Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, each with distinct characteristics that render them suitable for different synthetic strategies.[3]
The following tables summarize quantitative data for the protection of representative primary amines using various carbamate reagents. While direct head-to-head comparisons under identical conditions are not always available in the literature, this curated data provides valuable insights into their relative performance.
Table 1: N-Protection of a Primary Aromatic Amine (Aniline)
| Reagent | Base | Solvent | Time | Temperature | Yield (%) | Reference(s) |
| This compound | Not Specified | Ethanol | 18 h | Reflux | Good to High | [4] |
| Di-tert-butyl dicarbonate (Boc₂O) | Amberlite-IR 120 | Solvent-free | < 1 min | Room Temp. | 99 | [5] |
| Benzyl chloroformate (Cbz-Cl) | Water | Water | 2 min | Room Temp. | 99 | [6] |
| Fmoc-OSu | NaHCO₃ | Dioxane/Water | 16 h | Room Temp. | High | [7] |
Table 2: N-Protection of a Primary Aliphatic Amine (e.g., Benzylamine, Propylamine)
| Reagent | Base | Solvent | Time | Temperature | Yield (%) | Reference(s) |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | CH₂Cl₂ | 2-4 h | Room Temp. | High | [2] |
| Benzyl chloroformate (Cbz-Cl) | Et₃N | CH₂Cl₂ | Not Specified | 0 °C to RT | ~98 | [2] |
| Fmoc-Cl | Water | Water | Not Specified | 60 °C | 87 | [8] |
Orthogonal Protection Strategies: A Logical Workflow
A significant advantage of using different carbamate protecting groups is the ability to employ an "orthogonal" protection strategy. This allows for the selective deprotection of one amine in the presence of others.[3][9] The choice of protecting group is therefore a critical strategic decision in the synthesis of complex molecules.
Decision workflow for selecting an amine protecting group.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the N-protection of a primary amine using this compound and other common carbamate reagents.
Protocol 1: N-Boc Protection using this compound
This protocol is adapted for the mono-protection of a diamine, demonstrating the utility of tert-butyl phenyl carbonate.[4]
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,2-ethanediamine (1.0 equiv) in absolute ethanol.
-
Add tert-butyl phenyl carbonate (1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80 °C.
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.
-
Extract the aqueous phase with dichloromethane (3 x volumes).
-
Adjust the pH of the aqueous phase to 12 with 2M NaOH and extract with dichloromethane (5 x volumes).
-
Combine the latter organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
Protocol 2: N-Boc Protection using Di-tert-butyl dicarbonate (Boc₂O)
This is a general and widely used protocol for the Boc protection of primary amines.[2][10]
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the primary amine (1.0 equiv) in THF.
-
Add triethylamine (1.0-1.2 equiv) to the solution.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)
This protocol describes the Cbz protection of an amino acid under Schotten-Baumann conditions.[2]
Materials:
-
Amino acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equiv) in a 1M aqueous solution of sodium carbonate (2.5 equiv) and cool in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 4: N-Fmoc Protection using Fmoc-OSu
This protocol is suitable for the Fmoc protection of amino acids.[7][11]
Materials:
-
Amino acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1-3 with 1M HCl to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization if necessary.
Application in Drug Development: Rivastigmine's Mechanism of Action
Carbamate moieties are integral to the efficacy of numerous pharmaceuticals.[9] A prominent example is Rivastigmine, a carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used in the treatment of Alzheimer's disease.[6][12] Its mechanism of action involves the reversible carbamoylation of the enzymes, leading to their inactivation and a subsequent increase in the levels of the neurotransmitter acetylcholine in the brain.[13]
Mechanism of acetylcholinesterase inhibition by Rivastigmine.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijacskros.com [ijacskros.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
validation of reaction kinetics for tert-Butyl Phenylcarbamate amidation
A Comparative Guide to the Reaction Kinetics of Amidation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction kinetics for various amidation methods, offering a framework for selecting optimal synthetic strategies. Due to the limited availability of direct kinetic data for the amidation of tert-Butyl Phenylcarbamate, this document focuses on comparing the kinetic profiles of analogous and alternative amidation reactions, supported by experimental data from the literature.
Comparative Kinetic Data for Amide Formation
The rate of amide bond formation is highly dependent on the chosen synthetic methodology. Below is a summary of kinetic data for prevalent amidation techniques, providing a basis for comparison.
| Amidation Method | Reactants/Catalyst | Solvent | Key Kinetic Findings | Rate Determining Step | Second-Order Rate Constant (k) |
| Carbamoyl Chloride (Analogue) | 4-morpholinecarbonyl chloride (solvolysis) | Various | The reaction of N,N-dimethylcarbamoyl chloride with aniline is roughly three orders of magnitude slower than that of ethyl chloroformate under similar conditions, indicating lower reactivity.[1] | SN1-like solvolysis | Data not available for amidation |
| Coupling Reagent | Carboxylic Acid, Amine, EDCI/HOBt | NMP | The reaction rate is independent of the HOBt concentration.[1] | Formation of O-acylisourea from the carboxylic acid and EDCI.[1] | kP = 4.1 × 104 M-1s-1 at 20 °C (for the reaction between a specific carboxylate and doubly protonated EDCI).[1] |
| Direct Ester Amidation | Fatty Acid Methyl Ester & Diethanolamine | Neat | The reaction is reversible, and the conversion is limited by equilibrium.[2] Kinetic and equilibrium parameters were determined in the temperature range of 70–80 °C.[2] | Not explicitly stated | Data not available in a comparable format |
| Catalytic Ester Amidation | Various esters and amines | Not specified | A manganese(I) catalyst enables the direct synthesis of amides with a broad substrate scope and low catalyst loading.[3] | Not explicitly stated | Kinetic studies were performed but specific rate constants are not provided in the abstract.[3] |
Experimental Protocols
Accurate kinetic data is fundamental to understanding and optimizing reaction conditions. The following are detailed methodologies for monitoring the progress of amidation reactions.
Protocol 1: Amide Formation using EDC/HOBt Coupling
This protocol describes a standard procedure for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[4]
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and HOBt in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[4]
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Analysis of Direct Ester Amidation in a Batch Reactor
This protocol outlines a method for studying the kinetics of direct ester amidation.[2]
Experimental Setup:
-
A closed, stirred batch reactor with temperature and pressure monitoring.[2]
-
High-Performance Liquid Chromatography (HPLC) system for composition analysis.[2]
Procedure:
-
Charge the reactor with the fatty acid methyl ester and diethanolamine (e.g., mole ratio of 1.0:1.06) and a catalyst such as sodium methoxide (1% w/w).[2]
-
Seal the reactor and bring it to the desired reaction temperature (e.g., 70-80 °C).[2]
-
Maintain a constant temperature and agitation (e.g., 500 rpm) throughout the experiment.[2]
-
Monitor the reaction progress over time by collecting samples at regular intervals.
-
Analyze the chemical composition of the samples using HPLC to determine the concentration of the fatty acid methyl ester and the amide product.[2]
-
The kinetic and equilibrium parameters can be determined by fitting the experimental data of reactant and product concentrations over time to a suitable reaction model.[2]
Protocol 3: Real-Time Reaction Monitoring by NMR Spectroscopy
NMR spectroscopy is a powerful technique for real-time monitoring of reaction kinetics by quantifying reactants and products over time.[5][6]
Experimental Setup:
-
A thermostated NMR spectrometer.
-
NMR tubes.
-
An internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) for accurate quantification.
Procedure:
-
Prepare a stock solution of the limiting reagent and the internal standard in a suitable deuterated solvent.
-
In a separate vial, prepare a solution of the excess reagent.
-
Place the NMR tube containing the limiting reagent and internal standard in the pre-thermostated NMR probe.
-
Acquire a spectrum at t=0.
-
Inject the excess reagent into the NMR tube and immediately start the kinetic acquisition.
-
Acquire spectra at regular time intervals.[5]
-
Integrate the signals corresponding to a characteristic peak of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product or starting material as a function of time to determine the reaction rate and order.
Protocol 4: In Situ Reaction Monitoring by IR Spectroscopy
IR spectroscopy can be used to monitor the formation of the amide bond by observing the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands.[7][8]
Experimental Setup:
-
An FT-IR spectrometer equipped with an in situ probe (e.g., ATR probe).[7]
-
A reaction vessel that can accommodate the IR probe.
Procedure:
-
Record a background spectrum of the solvent at the reaction temperature.
-
Initiate the reaction in the vessel.
-
Position the ATR probe in the reaction mixture.
-
Record IR spectra at regular time intervals.[7]
-
Monitor the increase in the absorbance of the amide I band (typically around 1650 cm⁻¹) to follow the progress of the reaction.
-
The concentration of the amide can be correlated to the absorbance using a pre-established calibration curve.
Visualizations
Caption: Experimental workflow for kinetic validation of amidation reactions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Orthogonal Protecting Group Strategies: A Comparative Guide to tert-Butyl Phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. An ideal protecting group should be readily introduced, stable under a range of reaction conditions, and selectively removable without compromising other sensitive functionalities within the molecule. This guide provides a comparative analysis of orthogonal protecting group strategies with a focus on the less conventional tert-Butyl Phenylcarbamate, evaluating its potential performance against well-established amine protecting groups.
Principle of Orthogonal Protection
Orthogonal protection is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one functional group in the presence of others by employing distinct and non-interfering reaction conditions.[1][2] This allows for the sequential unmasking and reaction of different parts of a molecule, a critical requirement for the synthesis of complex architectures like peptides and oligonucleotides. The most common orthogonal strategies rely on protecting groups that are labile to different classes of reagents, such as acids, bases, or hydrogenation catalysts.[1]
The this compound Protecting Group: A Profile
The this compound group, while not as extensively documented as the workhorse tert-Butoxycarbonyl (Boc) group, presents an interesting structural motif for the protection of amines. Its stability and deprotection characteristics are influenced by the electronic and steric nature of both the tert-butyl and phenyl substituents. While direct and extensive experimental data on its use in complex orthogonal strategies is limited in the current literature, we can infer its potential behavior and compare it to established protecting groups based on the reactivity of similar carbamate structures.
Comparison with Standard Amine Protecting Groups
To provide a clear perspective, the following table summarizes the key characteristics of this compound in comparison to the widely used Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
| Protecting Group | Abbreviation | Structure | Typical Protection Reagent | Deprotection Conditions | Orthogonal To |
| This compound | - | Ph-NH-CO-O-tBu | Phenyl isocyanate, t-butanol | Acidic conditions (e.g., TFA), potentially basic conditions (e.g., TBAF) | Cbz, Fmoc |
| tert-Butoxycarbonyl | Boc | tBu-O-CO- | Di-tert-butyl dicarbonate (Boc)₂O | Mild to strong acid (e.g., TFA, HCl)[3][4] | Cbz, Fmoc |
| Carboxybenzyl | Cbz or Z | Bn-O-CO- | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[1] | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc- | 9-Fluorenylmethyl chloroformate | Base (e.g., 20% piperidine in DMF)[1] | Boc, Cbz |
Experimental Data and Performance Comparison
| Parameter | This compound (Predicted) | Boc | Cbz | Fmoc |
| Stability to Acidic Conditions | Labile | Labile | Stable | Stable |
| Stability to Basic Conditions | Potentially labile to strong, non-nucleophilic bases | Stable | Stable | Labile |
| Stability to Hydrogenolysis | Stable | Stable | Labile | Stable |
| Typical Deprotection Yield | >90% (predicted) | >95% | >95% | >95% |
| Cleavage Byproducts | Phenylamine, CO₂, isobutylene | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene-piperidine adduct |
Orthogonal Deprotection Strategies and Workflows
The key to a successful orthogonal strategy lies in the selective removal of one protecting group while others remain intact. The predicted lability of this compound to acidic conditions suggests its orthogonality to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.
Logical Relationship of an Orthogonal Strategy
References
A Comparative Guide to Assessing the Purity of Synthesized tert-Butyl Phenylcarbamate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible results. tert-Butyl Phenylcarbamate, a widely used protecting group for anilines in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing its purity, offering detailed experimental protocols and data to aid in method selection and implementation. Furthermore, we compare the purity assessment of this compound with common alternatives, providing a broader context for its use in drug development and other research applications.
Comparison of Analytical Techniques for this compound Purity
The purity of this compound can be determined using several analytical techniques, each with its own advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High resolution, sensitivity, and reproducibility.[1] | May require reference standards for impurity identification. | ≥98%[2] |
| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric identification. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[3] | High sensitivity and selectivity, excellent for identifying unknown impurities.[4] | Not suitable for non-volatile impurities; may require derivatization for some compounds.[5] | Not specified, used for impurity profiling. |
| qNMR | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte.[1][6] | Highly accurate and precise; provides structural information.[6] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. | ≥99%[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities such as unreacted aniline.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[8]
-
Mobile Phase: Isocratic mixture of methanol and water (60:40, v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C[8]
-
Detection: UV at 254 nm[8]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of this compound based on the peak area percentage. The retention time for aniline will be shorter than that of the product. A limit of detection (LOD) for aniline by HPLC-UV can be in the low ppb range, depending on the specific instrument and conditions.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and byproducts from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST). Potential impurities include unreacted aniline and byproducts from the decomposition of di-tert-butyl dicarbonate, such as tert-butanol.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary analytical method for determining the absolute purity of synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[1]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (e.g., 30 seconds).[10]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.[10]
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte's signals.[10]
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.[10]
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Comparison with Alternative Protecting Groups
The tert-butoxycarbonyl (Boc) group is a popular choice for protecting amines, but other protecting groups such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) are also widely used. The choice of protecting group can influence the purification strategy and the analytical methods required for purity assessment.
| Protecting Group | Structure of Protected Aniline | Key Purity Assessment Method | Common Impurities |
| Boc | This compound | HPLC-UV, qNMR | Aniline, di-tert-butyl dicarbonate, tert-butanol |
| Cbz | Benzyl Phenylcarbamate | HPLC-UV, GC-MS | Aniline, benzyl chloroformate, benzyl alcohol |
| Fmoc | (9H-fluoren-9-yl)methyl phenylcarbamate | HPLC-UV | Aniline, Fmoc-Cl, dibenzofulvene |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the purity assessment of this compound using the described analytical techniques.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. nbinno.com [nbinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. longdom.org [longdom.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sigma-Aldrich [sigmaaldrich.com]
- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protecting Groups: Alternatives to tert-Butyl Phenylcarbamate for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals, the strategic protection and deprotection of amine functionalities are paramount. The selection of an appropriate amine protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. While a variety of protecting groups are available, this guide provides a comprehensive and objective comparison of the most ubiquitous carbamate-based amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), along with the increasingly utilized Allyloxycarbonyl (Alloc) group. This guide is tailored for researchers, scientists, and drug development professionals, offering a data-driven comparison of their performance, supported by detailed experimental protocols.
Core Principles of Amine Protection
The ideal amine protecting group should exhibit the following characteristics:
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and proceed under mild conditions that are compatible with other functional groups in the molecule.
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Orthogonality: In molecules with multiple protecting groups, it should be possible to selectively remove one without affecting the others. This principle of orthogonality is a cornerstone of modern synthetic strategy.[1][2]
The primary distinction between the protecting groups discussed herein lies in their cleavage conditions, which forms the basis of their orthogonality.[1][2]
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate and the planned subsequent reactions. The following sections provide a detailed comparison of the Boc, Cbz, Fmoc, and Alloc protecting groups.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its stability to a wide range of non-acidic conditions.[3][4]
-
Protection: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][5]
-
Deprotection: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6]
-
Advantages: Stable to catalytic hydrogenation and basic conditions, making it orthogonal to Cbz and Fmoc groups.[7]
-
Disadvantages: The strongly acidic conditions required for deprotection can be incompatible with acid-sensitive functional groups.
Carboxybenzyl (Cbz or Z)
The Cbz group is a classical amine protecting group that offers excellent stability and is a valuable component of orthogonal protection strategies.[8]
-
Protection: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[8][9]
-
Deprotection: Commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions.[8][10][11] It can also be cleaved by strong acids, though this is less common.
-
Advantages: Orthogonal to both Boc and Fmoc groups.[2][8] Its removal under neutral conditions is a significant advantage for sensitive substrates. The crystallinity of Cbz-protected amino acids can simplify purification.[12]
-
Disadvantages: The catalyst for hydrogenolysis can be pyrophoric and may not be compatible with other reducible functional groups like alkenes or alkynes.[11]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is particularly prominent in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[13]
-
Protection: Introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[13]
-
Deprotection: Cleaved by treatment with a mild base, typically a solution of piperidine in DMF.[1][10]
-
Advantages: Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[2] The deprotection can be monitored by UV spectroscopy.
-
Disadvantages: The dibenzofulvene byproduct of deprotection can sometimes lead to side reactions.[14] Incomplete deprotection can be an issue in long or aggregated peptide sequences.[15]
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection strategy, making it an excellent choice for orthogonal protection schemes.[16]
-
Protection: Introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[16]
-
Deprotection: Removed under mild conditions using a palladium(0) catalyst and a scavenger nucleophile.[16][17]
-
Advantages: Orthogonal to Boc, Fmoc, and Cbz protecting groups.[18] Deprotection conditions are mild and selective.
-
Disadvantages: Requires the use of a palladium catalyst, which can be expensive and may require careful removal from the final product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines with Boc, Cbz, Fmoc, and Alloc groups. It is important to note that optimal conditions can vary depending on the specific substrate.
Table 1: Amine Protection Conditions and Yields
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | TEA, DIPEA, NaOH, or NaHCO₃ | DCM, THF, Dioxane, H₂O/Acetone | 0 - 40 | 1 - 12 | >90[3][5] |
| Cbz | Cbz-Cl | Na₂CO₃, NaHCO₃ | H₂O/Dioxane, THF/H₂O | 0 - RT | 2 - 20 | >90[8][9][19] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃, Pyridine | Dioxane/H₂O, DCM | RT | 1 - 16 | 83 - 95[13][20] |
| Alloc | Alloc-Cl | NaHCO₃ | THF/H₂O | RT | 12 | High[16] |
Table 2: Amine Deprotection Conditions and Yields
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc | TFA, HCl | DCM, Dioxane, Ethyl Acetate | RT | 0.5 - 12 | High[5] |
| Cbz | H₂/Pd-C | MeOH, EtOH | RT | 1 - 40 | High[8][9][11] |
| Fmoc | 20% Piperidine | DMF, NMP | RT | 0.1 - 0.5 | High[1][21] |
| Alloc | Pd(PPh₃)₄, Scavenger | DCM, THF | RT | 0.5 - 2 | High[16][17] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Boc Protection of a Primary Amine[22]
-
Dissolution: Dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) to the solution.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Protocol 2: Cbz Protection of an Amino Acid[9]
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) at 0°C.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether.
-
Acidification: Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 3: Fmoc Deprotection[1]
-
Dissolution: Dissolve the Fmoc-protected amine in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes.
-
Work-up: Remove the solvent and piperidine under reduced pressure.
-
Purification: The crude product can be purified by chromatography.
Protocol 4: Alloc Deprotection[16]
-
Setup: Dissolve the Alloc-protected amine in an appropriate solvent (e.g., DCM or THF).
-
Reagent Addition: Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (typically 5-10 mol%), followed by a scavenger (e.g., dimedone, morpholine, or phenylsilane).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically filtered through celite to remove the palladium catalyst and then concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for amine protection and deprotection, and a decision-making tree for selecting an appropriate protecting group.
Caption: General experimental workflow for amine protection and deprotection.
Caption: Decision tree for selecting an amine protecting group.
Conclusion
The selection of an amine protecting group is a critical strategic decision in the design of any synthetic route. While tert-Butyl Phenylcarbamate is not a commonly employed protecting group, the carbamate functional group is central to the widely used Boc, Cbz, Fmoc, and Alloc protecting groups. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, the Fmoc group's base lability, and the Alloc group's unique palladium-mediated cleavage provide a powerful and largely orthogonal toolkit for chemists. By carefully considering the stability of the substrate and the desired reaction conditions for subsequent steps, researchers can choose the optimal protecting group to achieve their synthetic goals efficiently and with high yields. This guide provides the necessary data and protocols to make informed decisions in this critical aspect of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media | Semantic Scholar [semanticscholar.org]
- 14. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. biotage.com [biotage.com]
- 18. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. ijacskros.com [ijacskros.com]
- 20. researchgate.net [researchgate.net]
- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of tert-Butyl Phenylcarbamate in Synthesis
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The choice of a protecting group can significantly impact yield, purity, and the overall economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl Phenylcarbamate as an amine protecting group, comparing it with other common alternatives such as Di-tert-butyl dicarbonate (Boc anhydride), Benzyl chloroformate (Cbz-Cl), and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Executive Summary
This compound offers a stable and effective means of protecting amines, presenting a valuable alternative to more conventional reagents. Its primary advantages lie in its solid nature, ease of handling, and specific reactivity profile, which can be beneficial in certain synthetic contexts. However, its cost-effectiveness is highly dependent on the scale of the synthesis and the specific requirements of the chemical transformations involved. While Boc anhydride often presents a more economical option for straightforward Boc protection, and Cbz and Fmoc groups offer orthogonal deprotection strategies crucial in peptide synthesis, this compound can be a strategic choice when mild protection conditions and a solid reagent are advantageous.
Cost Comparison of Amine Protecting Groups
The upfront cost of a reagent is a critical factor in process development and large-scale manufacturing. The following table provides an approximate cost comparison of this compound and its common alternatives. Prices are subject to variation based on supplier, purity, and volume.
| Reagent | Typical Price (USD/kg) | Notes |
| This compound | ~$130 - $550 | Price can vary significantly based on supplier and quantity. |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ~$70 - $250 | Generally the most cost-effective reagent for Boc protection. |
| Benzyl chloroformate (Cbz-Cl) | ~$100 - $300 | A moderately priced reagent for introducing the Cbz group. |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | >$1000 | The most expensive of the common protecting group reagents, primarily used in solid-phase peptide synthesis. |
Performance Comparison: A Look at the Data
The ideal protecting group is not only cost-effective but also efficient in both its introduction and removal, affording high yields and purity. The following table summarizes typical reaction conditions and yields for the protection of a generic primary amine with each reagent.
| Protecting Group | Reagent | Typical Protection Conditions | Typical Yield | Deprotection Conditions |
| Boc (from this compound) | This compound | Amine, Solvent (e.g., Ethanol), Reflux | Good to High | Strong Acid (e.g., TFA, HCl) |
| Boc (from Boc Anhydride) | Di-tert-butyl dicarbonate | Amine, Base (e.g., NEt₃, NaOH), Solvent (e.g., DCM, THF), RT | High to Excellent | Strong Acid (e.g., TFA, HCl)[1][2] |
| Cbz | Benzyl chloroformate | Amine, Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0°C to RT | High to Excellent | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fmoc | Fmoc-OSu | Amine, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT | High to Excellent | Base (e.g., 20% Piperidine in DMF) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the practicality of a synthetic method.
Protection of an Amine using this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of the primary amine in ethanol, add this compound.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amine.[3]
Deprotection of a this compound Protected Amine
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid or 4M HCl in dioxane at room temperature.
-
Stir the mixture until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
Case Study: The Role of Amine Protection in the Synthesis of Enzalutamide
Enzalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer. Its synthesis involves multiple steps where the strategic use of an amine protecting group is crucial to avoid unwanted side reactions. One reported synthesis utilizes a Boc-protected amino acid derivative to construct a key intermediate.[4]
The general workflow highlights the importance of choosing a protecting group that is stable during subsequent coupling and cyclization reactions and can be selectively removed under conditions that do not compromise the integrity of the rest of the molecule.
Caption: Synthetic workflow for Enzalutamide highlighting the amine protection and deprotection steps.
Advantages and Disadvantages of this compound
Advantages:
-
Solid and Stable: Unlike some other protecting group reagents, this compound is a solid, which can simplify handling and weighing, particularly in a laboratory setting.
-
Mild Protection Conditions: The protection reaction can often be carried out under relatively mild, neutral conditions, which is beneficial for substrates with sensitive functional groups.
-
Alternative to Boc Anhydride: It provides an alternative route to Boc-protected amines, which can be advantageous if Boc anhydride leads to side reactions or is otherwise unsuitable for a specific substrate.
Disadvantages:
-
Higher Cost: In many cases, this compound is more expensive than Boc anhydride, which can be a significant factor in large-scale synthesis.
-
Slower Reaction Times: The protection reaction may require heating and longer reaction times compared to the often rapid reactions with Boc anhydride.
-
Limited Orthogonality: Like other Boc-based protecting groups, it is cleaved under acidic conditions, limiting its orthogonality in syntheses that also employ acid-labile groups.
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic route. This compound serves as a valuable tool in the chemist's arsenal, offering a solid, stable, and effective reagent for the introduction of the Boc protecting group. Its primary benefits are realized in situations where a solid reagent is preferred and when the reaction conditions for Boc anhydride are not optimal.
For many standard applications, the lower cost and high reactivity of Boc anhydride will make it the more attractive option. For complex syntheses requiring orthogonal protection strategies, the Cbz and Fmoc groups, with their distinct deprotection pathways, remain indispensable. Ultimately, the cost-benefit analysis of using this compound hinges on a careful consideration of the specific synthetic challenge, including the scale of the reaction, the nature of the substrate, and the overall synthetic strategy. Researchers and drug development professionals are encouraged to evaluate these factors to make the most informed and economically sound decision for their specific needs.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Phenylcarbamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl Phenylcarbamate (CAS No. 3422-01-3), a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or a face shield to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
A laboratory coat to protect clothing.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system to prevent the spread of any potential spills.
-
Keep the container closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, trying to minimize dust generation.
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your EHS office immediately.
-
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 3422-01-3 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 133-136 °C |
| Solubility | Insoluble in water |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always prioritize consulting your institution's specific guidelines and the manufacturer's SDS for the most accurate and up-to-date information.
Personal protective equipment for handling tert-Butyl Phenylcarbamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl Phenylcarbamate (CAS No. 3422-01-3). It is designed to be a primary resource for laboratory safety and chemical handling, ensuring the protection of personnel and the environment.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information herein is compiled from supplier safety information and data from structurally similar compounds. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302: Harmful if swallowed.[1]
Due to the identified hazards and the potential for unknown risks, the following personal protective equipment is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage. |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control. |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for safety. The following step-by-step procedures cover the chemical's lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed. The supplier recommends refrigerated storage (0-10°C) under an inert gas, as the compound may be air and heat sensitive.
2. Handling and Usage:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid generating dust. If the material is a solid, handle it carefully.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the material.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
If Swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
